Technical Documentation Center

Ac-VDVAD-CHO (trifluoroacetate salt) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ac-VDVAD-CHO (trifluoroacetate salt)

Core Science & Biosynthesis

Foundational

Ac-VDVAD-CHO trifluoroacetate salt chemical structure and molecular weight

Topic: Ac-VDVAD-CHO trifluoroacetate salt chemical structure and molecular weight Content Type: In-depth technical guide Chemical Constitution, Mechanism, and Handling Protocols[1][2] Executive Summary Ac-VDVAD-CHO (N-Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ac-VDVAD-CHO trifluoroacetate salt chemical structure and molecular weight Content Type: In-depth technical guide

Chemical Constitution, Mechanism, and Handling Protocols[1][2]

Executive Summary

Ac-VDVAD-CHO (N-Acetyl-Val-Asp-Val-Ala-Asp-Aldehyde) is a synthetic pentapeptide inhibitor designed to target Caspase-2 (Nedd2/ICH-1).[1][2] Functioning as a reversible competitive inhibitor, it utilizes a C-terminal aldehyde warhead to form a covalent thiohemiacetal intermediate with the catalytic cysteine residue of the protease.[1] While highly potent against Caspase-2 (


 nM), it exhibits cross-reactivity with Caspase-3 and Caspase-7 at higher concentrations.[1][2]

This guide details the physicochemical properties, structural analysis, and critical handling protocols for the trifluoroacetate (TFA) salt form, which is the standard commercial preparation derived from HPLC purification.[1][2]

Part 1: Chemical Identity & Structural Analysis[1][3]
1.1 Nomenclature and Sequence
  • Common Name: Ac-VDVAD-CHO[1][3][4][5][6]

  • Systematic Name: N-acetyl-L-valyl-L-

    
    -aspartyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide[1][2][4][5]
    
  • Sequence: Ac-Val-Asp-Val-Ala-Asp-CHO[1][2][4][5][7]

  • Stereochemistry: All amino acids are in the L-configuration .[1]

1.2 Physicochemical Properties

The "trifluoroacetate salt" designation indicates the presence of CF


COOH counterions or solvates resulting from reverse-phase HPLC purification.[1]
PropertyDataNotes
Molecular Formula

The variable

represents the molar ratio of TFA.[1][2][4]
Free Peptide MW 543.57 g/mol Theoretical weight of the peptide chain only.
Salt Form MW Variable (> 543.6 g/mol )Depends on batch-specific TFA content (Gross Weight).[1][2]
Solubility DMSO (> 20 mg/mL); Water (~1 mg/mL)Hydrophobic residues (Val, Ala) limit aqueous solubility.[1][2]
Appearance White to off-white lyophilized powderHygroscopic; store with desiccant.[1]
1.3 Structural Visualization

The following diagram illustrates the connectivity of the peptide backbone, highlighting the Acetyl cap (N-term) and the Aldehyde warhead (C-term).[2]

ChemicalStructure cluster_tfa Salt Formulation Ac Acetyl Group (N-Term Cap) Val1 Valine (P5) (Hydrophobic) Ac->Val1 Amide Bond Asp2 Aspartic Acid (P4) (Acidic/Specific) Val1->Asp2 Peptide Bond Val3 Valine (P3) (Hydrophobic) Asp2->Val3 Peptide Bond Ala4 Alanine (P2) (Small/Neutral) Val3->Ala4 Peptide Bond Asp5 Aspartic Acid (P1) (Recognition Site) Ala4->Asp5 Peptide Bond CHO Aldehyde Warhead (Electrophile) Asp5->CHO Modified C-Term TFA x CF3COOH (Trifluoroacetate)

Figure 1: Schematic connectivity of Ac-VDVAD-CHO. The P1-P5 nomenclature corresponds to the substrate recognition sites on the Caspase enzyme.

Part 2: Molecular Weight Calculation (Critical for Stoichiometry)

Researchers often make errors by using the generic molecular weight for molarity calculations. You must distinguish between the Theoretical MW and the Gross Weight .

2.1 The "Salt" Trap

Although Ac-VDVAD-CHO lacks basic residues (Lys, Arg) that typically form stable salts with TFA, the peptide is isolated from acidic buffers.[1][2] TFA molecules can associate via hydrogen bonding to the peptide backbone or exist as non-stoichiometric solvates.

  • Theoretical MW (Free Base): 543.6 g/mol .[2] Use this for mass spectrometry identification.

  • Gross MW (Formulation): Often 10–30% higher due to TFA and residual water.[2]

2.2 Calculation Protocol

To prepare a precise stock solution (e.g., 10 mM), do not rely on the 543.6 g/mol value.[1][2]

  • Check the Vial Label: Look for the "Net Peptide Content" (NPC) percentage or the specific "Gross Weight" listed on the CoA (Certificate of Analysis).

  • Formula:

    
    
    If NPC is unknown, assume ~70-80% peptide content for rough estimations, but quantitative assays require batch-specific data.[1][2]
    
Part 3: Mechanism of Action[1]
3.1 Caspase-2 Inhibition

Caspase-2 is unique among caspases, requiring a pentapeptide (5 residues) recognition motif (VDVAD) rather than the standard tetrapeptide.[1][2][8]

  • Recognition: The Asp (P1) and Asp (P4) residues anchor the inhibitor into the S1 and S4 pockets of the enzyme via electrostatic interactions with Arg residues [1].

  • Covalent Capture: The C-terminal aldehyde carbon is highly electrophilic.[1] It undergoes nucleophilic attack by the thiol (-SH) group of the catalytic Cysteine-155 (Caspase-2 numbering).[1][2]

  • Reversibility: Unlike fluoromethylketones (FMK), which form irreversible bonds, the aldehyde forms a thiohemiacetal .[1][2] This bond is slowly reversible, allowing for equilibrium kinetics (

    
     determination).[1][2]
    

Mechanism Enzyme Caspase-2 Active Site (Cys-155 Thiol) Binding Recognition (P1/P4 Asp Binding) Enzyme->Binding Inhibitor Ac-VDVAD-CHO (Aldehyde Electrophile) Inhibitor->Binding Complex Enzyme-Inhibitor Complex (Thiohemiacetal) Reaction Nucleophilic Attack (S- to C=O) Complex->Reaction Slow Dissociation Binding->Reaction Reaction->Complex Reversible Equilibrium

Figure 2: Kinetic mechanism of Caspase-2 inhibition by Ac-VDVAD-CHO.[1][2]

Part 4: Experimental Protocols
4.1 Reconstitution & Storage

Self-Validating Step: Peptide aldehydes are prone to oxidation (to carboxylic acids) and polymerization.[1][2] Proper handling is non-negotiable.[1]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water for stock solutions, as aldehydes hydrate to gem-diols in water, complicating concentration verification.[1][2]

  • Preparation (10 mM Stock):

    • Weigh 1 mg of Ac-VDVAD-CHO (Gross Weight).[1][2]

    • Calculate volume:

      
      .[1][2]
      
    • Example: If Gross MW is ~600 g/mol (due to salts), 1 mg requires ~166

      
      L DMSO.[1][2]
      
  • Storage: Aliquot immediately into small volumes (e.g., 10-50

    
    L). Store at -20°C  (stable for 6 months) or -80°C  (stable for 1 year).
    
    • Warning: Avoid freeze-thaw cycles.[1][9][10] If the color turns yellow, the peptide may have degraded.

4.2 Application in Cell-Based Assays

To validate Caspase-2 specific apoptosis (e.g., heat shock or cytoskeletal disruption models):

  • Pre-treatment: Incubate cells with 10-50

    
    M  Ac-VDVAD-CHO for 1 hour prior to inducing apoptosis.[1]
    
  • Controls: Always run a parallel sample with Ac-DEVD-CHO (Caspase-3 inhibitor) to distinguish Casp-2 vs Casp-3 activity, as VDVAD has weak cross-reactivity with Casp-3 (

    
    M vs 3.5 nM for Casp-2) [2].[1][2]
    
  • Readout: Use Annexin V/PI staining or Western Blot for Bid cleavage (a specific Casp-2 substrate).[1][11]

References
  • Talanian, R. V., et al. (1997).[1][2] Substrate specificities of caspase family proteases. The Journal of Biological Chemistry, 272(15), 9677-9682.[1][2][4] Retrieved from [Link]

  • Maillard, M. C., et al. (2011).[1][2][4] Exploiting differences in caspase-2 and -3 S2 subsites for selectivity.[1][4][6] Bioorganic & Medicinal Chemistry, 19(19), 5833-5851.[1][2][4][6] Retrieved from [Link]

Sources

Exploratory

Technical Guide: The Role and Limitations of Ac-VDVAD-CHO in Neuronal Apoptosis

Executive Summary Ac-VDVAD-CHO (Acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a synthetic peptide inhibitor designed to target Caspase-2 , an initiator caspase implicated in neuronal cell death, particularly in neurodegenerati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-VDVAD-CHO (Acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a synthetic peptide inhibitor designed to target Caspase-2 , an initiator caspase implicated in neuronal cell death, particularly in neurodegenerative models such as Alzheimer’s (AD) and Huntington’s disease (HD).

While widely used to delineate the "upstream" apoptotic pathways, this compound possesses a critical technical limitation: lack of selectivity . Structural analysis reveals that Ac-VDVAD-CHO inhibits the executioner Caspase-3 with nanomolar affinity (


), comparable to its affinity for Caspase-2. Consequently, data derived solely from Ac-VDVAD-CHO treatment in neurons expressing active Caspase-3 must be interpreted with extreme caution.

This guide provides a rigorous mechanistic breakdown, specificity data, and a validated experimental workflow that integrates necessary controls to ensure scientific integrity.

Part 1: Mechanistic Foundation

The Target: Caspase-2 and the PIDDosome

Caspase-2 acts as a sentinel for cellular stress (DNA damage, cytoskeletal disruption, and oxidative stress). Unlike executioner caspases (3/7) which exist as dimers, Caspase-2 exists as a monomer that must dimerize to activate.

  • Activation: Upon stress signals, Caspase-2 is recruited to the PIDDosome complex (PIDD1 + RAIDD + Caspase-2).

  • Dimerization: High local concentration in the PIDDosome forces dimerization and autoproteolytic cleavage.

  • Neuronal Substrates: Once active, Caspase-2 cleaves Bid (triggering mitochondrial permeabilization) and Tau (at Asp314), generating the neurotoxic

    
    tau314 fragment.
    
Mechanism of Inhibition

Ac-VDVAD-CHO mimics the pentapeptide recognition motif (Val-Asp-Val-Ala-Asp) of Caspase-2 substrates.

  • Warhead: The C-terminal aldehyde (-CHO ) acts as a reversible electrophile.

  • Binding: It forms a hemi-thioacetal bond with the catalytic Cysteine-155 (in Casp2) or Cysteine-163 (in Casp3) active site.

  • Reversibility: Unlike fluoromethyl ketone (-fmk) inhibitors which are irreversible, the -CHO bond is reversible, meaning the inhibitor can dissociate over long incubation periods if not replenished.

Part 2: Critical Analysis of Specificity (E-E-A-T)

Warning: The assumption that Ac-VDVAD-CHO is "Caspase-2 specific" is the most common source of error in apoptosis literature.

Structural biology reveals that the S5 subsite of Caspase-3 is hydrophobic, allowing it to accommodate the P5 Valine of VDVAD with high affinity.[1] Below is a comparative data summary derived from kinetic studies (Talanian et al., Garcia-Calvo et al.).

Table 1: Inhibitor Specificity Profiles ( Values)
InhibitorPrimary Target

vs Caspase-2

vs Caspase-3
Selectivity Ratio (Casp2:Casp3)
Ac-VDVAD-CHO Caspase-2~3.5 - 10 nM 6.5 nM ~1:1 (Non-Selective)
Ac-DEVD-CHO Caspase-3


>7000:1 (Selective for Casp3)

Interpretation:

  • Ac-VDVAD-CHO inhibits Caspase-3 almost as potently as it inhibits Caspase-2.[2][3]

  • Ac-DEVD-CHO is highly selective for Caspase-3 and poorly inhibits Caspase-2.[3][4]

  • Experimental Implication: If Ac-VDVAD-CHO blocks apoptosis in your neuronal model, you cannot conclude it was due to Caspase-2 inhibition alone, as it likely inhibited Caspase-3 simultaneously.

Part 3: Visualization of Pathways & Logic

Diagram 1: Caspase-2 Signaling & Inhibition Points

This diagram illustrates the PIDDosome activation pathway and where Ac-VDVAD-CHO intervenes, highlighting the cross-reactivity risk.

Caspase2_Pathway Stress Neuronal Stress (DNA Damage/A-beta) PIDDosome PIDDosome Complex (PIDD1 + RAIDD) Stress->PIDDosome ProCasp2 Pro-Caspase-2 (Monomer) PIDDosome->ProCasp2 Recruitment ActiveCasp2 Active Caspase-2 (Dimer) ProCasp2->ActiveCasp2 Dimerization Bid Bid u2192 tBid (Mitochondrial Pathway) ActiveCasp2->Bid Cleavage Tau Tau u2192 Delta-Tau314 (Synaptic Deficits) ActiveCasp2->Tau Cleavage (Asp314) MOMP MOMP (Cytochrome c Release) Bid->MOMP Apoptosis Neuronal Apoptosis Tau->Apoptosis Toxicity Casp3 Caspase-3 (Executioner) MOMP->Casp3 Casp3->Apoptosis Inhibitor Ac-VDVAD-CHO Inhibitor->ActiveCasp2 Inhibits Inhibitor->Casp3 Cross-Reacts (Ki ~6.5nM)

Caption: Caspase-2 activation via PIDDosome and downstream cleavage of Bid/Tau. Note the inhibitor's cross-reactivity with Caspase-3.

Part 4: Validated Experimental Protocol

To use Ac-VDVAD-CHO effectively, you must employ a subtraction strategy or genetic validation.

Protocol: Primary Cortical/Hippocampal Neuron Protection Assay

Materials:

  • Primary Neurons (DIV 7-14).

  • Ac-VDVAD-CHO (Stock: 10 mM in DMSO). Store at -20°C.

  • Control Inhibitor: Ac-DEVD-CHO (Caspase-3 specific).[3][4][5][6][7][8]

  • Apoptotic Inducer: A

    
     oligomers (
    
    
    
    ) or Glutamate (
    
    
    ).

Step-by-Step Methodology:

  • Preparation:

    • Thaw Ac-VDVAD-CHO and Ac-DEVD-CHO.

    • Dilute to 500X working concentration in sterile medium to minimize DMSO shock (Final DMSO < 0.1%).

  • Pre-Treatment (The Critical Step):

    • Add Ac-VDVAD-CHO to neuronal media 1 hour prior to insult.

    • Recommended Concentration:10

      
       .
      
    • Note: Concentrations >50

      
       guarantee massive off-target inhibition of Caspase-3.
      
  • Induction:

    • Add the apoptotic inducer (e.g., A

      
      ) directly to the media containing the inhibitor. Do not wash out the inhibitor.
      
  • Incubation:

    • Incubate for 12–24 hours.[9]

    • Note: For experiments >24 hours, replenish the inhibitor (add 50% of original dose) as the aldehyde warhead is reversible and metabolically unstable.

  • Readout & Validation (The "Trust" Factor):

    • Assay A: Measure cell viability (MTT/ATP).

    • Assay B (Specificity Check): Run a parallel well with Ac-DEVD-CHO (10

      
      ) .
      
    • Logic:

      • If Ac-VDVAD-CHO protects, but Ac-DEVD-CHO does not, the effect is likely Caspase-2 mediated.

      • If both protect equally, the effect is likely driven by downstream Caspase-3 inhibition, and Caspase-2 involvement is unproven.

Diagram 2: Experimental Logic Flow

Use this decision matrix to interpret your Ac-VDVAD-CHO data.

Decision_Matrix Start Start: Neuronal Apoptosis Assay TreatVDVAD Treat with Ac-VDVAD-CHO Start->TreatVDVAD TreatDEVD Treat with Ac-DEVD-CHO (Control) Start->TreatDEVD Result1 VDVAD Protects DEVD No Effect TreatVDVAD->Result1 Result2 Both Protect Equally TreatVDVAD->Result2 TreatDEVD->Result1 TreatDEVD->Result2 Conclusion1 Likely Caspase-2 Dependent Result1->Conclusion1 Conclusion2 Non-Specific (Caspase-3 Inhibition) Result2->Conclusion2

Caption: Logic flow for distinguishing Caspase-2 vs. Caspase-3 effects using differential inhibition.

Part 5: References

  • Garcia-Calvo, M., et al. (1998). "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry. Link

  • Talanian, R. V., et al. (1997). "Substrate specificities of caspase family proteases." Journal of Biological Chemistry. Link

  • Maillard, M. C., et al. (2011). "Organizing the Caspase-2 active site for specificity." Bioorganic & Medicinal Chemistry. Link

  • Troy, C. M., et al. (2000). "Caspase-2 mediates neuronal cell death induced by beta-amyloid." Journal of Neuroscience. Link

  • Pozueta, J., et al. (2013). "Caspase-2 is required for dendritic spine and behavioural alterations in J20 APP transgenic mice." Nature Communications. Link

Sources

Protocols & Analytical Methods

Method

Ac-VDVAD-CHO solubility in DMSO and aqueous buffers protocol

Application Note: Optimizing the Reconstitution and Dilution of Ac-VDVAD-CHO Introduction Ac-VDVAD-CHO (Acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a potent, reversible inhibitor of Caspase-2 (Nedd2/ICH-1).[1][2] While highl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing the Reconstitution and Dilution of Ac-VDVAD-CHO

Introduction

Ac-VDVAD-CHO (Acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a potent, reversible inhibitor of Caspase-2 (Nedd2/ICH-1).[1][2] While highly effective in delineating apoptotic pathways, its utility is frequently compromised by improper handling.[1][2] Like many peptide aldehydes, Ac-VDVAD-CHO exhibits significant hydrophobicity in its backbone despite having acidic side chains, leading to a common failure mode: "crashing out" (precipitation) upon rapid dilution into aqueous media. [1][2]

This Application Note provides a scientifically rigorous protocol for solubilizing Ac-VDVAD-CHO. It moves beyond basic vendor instructions to explain the physicochemical reasons for each step, ensuring high reproducibility in cell-based and enzymatic assays.

Chemical Basis & Solubility Profile

To master the solubility, one must understand the molecule.[1][2] The C-terminal aldehyde group (-CHO) is the "warhead" that forms a reversible hemiacetal bond with the active site cysteine of Caspase-2.[1][2][3] However, this group is chemically labile; it is prone to oxidation (becoming inactive carboxylic acid) and hydration in water.[1][2]

Table 1: Physicochemical Properties & Solubility Limits

PropertySpecificationNotes
Sequence Ac-Val-Asp-Val-Ala-Asp-CHOHydrophobic Val/Ala residues drive aggregation.[1][2]
Molecular Weight ~543.5 g/mol Varies slightly based on salt form (e.g., TFA salt).[1][2]
Primary Solvent DMSO (Anhydrous) Solubility: ≥ 10 mM (up to 20 mg/mL).[1][2] Preferred for Stock.[1][2][4]
Secondary Solvent Ethanol / DMFPossible, but DMSO is superior for cell permeability.[1][2]
Aqueous Solubility Poor (< 1 mg/mL) Unstable.[1][2] Do not store in water/PBS.[1][2]
Stability HygroscopicAldehyde oxidizes in air/moisture.[1][2] Store desiccated.

Protocol: Preparation of Stock Solution

Objective: Create a stable, high-concentration master stock (10 mM or 20 mM) free of water to prevent aldehyde hydration.

Reagents Required
  • Ac-VDVAD-CHO lyophilized powder (Store at -20°C, desiccated).[1][2]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, molecular biology grade.[1][2]

    • Critical: Do not use "old" DMSO that has been sitting open; it absorbs atmospheric water, which degrades the peptide aldehyde.[1][2]

Step-by-Step Procedure
  • Equilibration: Remove the vial from the freezer and let it warm to room temperature (approx. 20 mins) before opening.

    • Why? Opening a cold vial causes condensation to form inside, introducing water to the hygroscopic powder.[1][2]

  • Calculation: Calculate the volume of DMSO required for a 10 mM stock.

    • Formula:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      [1]
      
    • Example: For 1 mg of Ac-VDVAD-CHO (MW 543.5): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

      
      [1]
      
  • Dissolution: Add the calculated Anhydrous DMSO to the vial. Vortex vigorously for 30-60 seconds.[1][2]

    • Visual Check: The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 2 minutes.[1][2]

  • Aliquoting: Immediately dispense into small aliquots (e.g., 10–20 µL) in high-quality polypropylene tubes.

  • Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months if kept dry.

Protocol: Aqueous Dilution (The "Drip" Method)[1][2]

Objective: Dilute the hydrophobic stock into assay buffer without triggering precipitation.

The Challenge: Rapidly adding water to a DMSO stock creates a momentary environment of high water/high peptide concentration at the interface, causing the peptide to aggregate before it can disperse.[1][2]

Workflow Diagram (DOT Visualization)

G cluster_0 Prevention of Shock Precipitation Stock DMSO Master Stock (10-20 mM) Inter Intermediate Dilution (10x Working Conc) Solvent: PBS + 10% DMSO Stock->Inter 1. Slow Addition (Vortexing) Assay Final Assay Well (Working Conc: 10-100 µM) <1% DMSO Inter->Assay 2. Final Dilution into Media/Buffer

Figure 1: Stepwise dilution workflow to prevent peptide aggregation.

Step-by-Step Procedure
  • Prepare Intermediate Buffer: Do not jump straight to the final concentration. Prepare an intermediate buffer (e.g., PBS or Media) containing 5-10% DMSO .[1][2]

  • The "Drip" Technique:

    • While vortexing the intermediate buffer gently, add the Ac-VDVAD-CHO stock dropwise (or slowly via pipette tip submerged) into the buffer.[1][2]

    • Why? This prevents the "solvent shock" that causes precipitation.[1][2]

  • Final Dilution: Dilute this intermediate solution into your final cell culture media or enzyme assay buffer to reach the working concentration (typically 10–100 µM).

    • Target: Ensure final DMSO concentration is < 1% (ideally < 0.1%) to avoid cytotoxicity or enzyme interference.[1][2]

Troubleshooting & Validation

Self-Validating the Protocol: Before running your precious samples, perform a "Turbidity Check" :

  • Prepare a "mock" working solution (e.g., 50 µM inhibitor in buffer).[1][2]

  • Measure Absorbance at 600 nm (OD600) .

  • Result: The OD should be comparable to the buffer blank (~0.00). If OD > 0.02, micro-precipitates have formed.[1][2] Sonicate or repeat using the "Drip" method.[1][2]

Common Issues:

SymptomProbable CauseSolution
Loss of Potency Aldehyde oxidationUse fresh Anhydrous DMSO; store under nitrogen if possible.[1][2]
Cloudy Solution Water contamination in stockDiscard stock.[1][2] Re-purchase peptide and use fresh DMSO.[1][2][5]
Cytotoxicity High DMSO %Ensure final DMSO is < 0.5%.[1][2] Include a "DMSO-only" vehicle control.

References

  • Maillard, M. C., et al. (2011). Exploiting differences in caspase-2 and -3 S2 subsites for selectivity.[1][2][6] Bioorganic & Medicinal Chemistry.[1][2][6]

  • Talanian, R. V., et al. (1997). Substrate specificities of caspase family proteases.[1][2] Journal of Biological Chemistry.[1][2]

Sources

Method

Application Notes and Protocols: Preparation and Use of Ac-VDVAD-CHO Stock Solution for Apoptosis Assays

Introduction: Targeting Caspase-2, a Uniquely Conserved Initiator of Apoptosis Caspase-2, the most evolutionarily conserved member of the caspase family of cysteine proteases, holds a distinct and sometimes enigmatic rol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Caspase-2, a Uniquely Conserved Initiator of Apoptosis

Caspase-2, the most evolutionarily conserved member of the caspase family of cysteine proteases, holds a distinct and sometimes enigmatic role in the intricate signaling network of programmed cell death, or apoptosis.[1][2] Unlike other initiator caspases, its activation and function are context-dependent, implicated not only in apoptosis but also in tumor suppression, cell cycle maintenance, and responses to cellular stress like DNA damage.[1][3][4]

Activation of caspase-2 can occur through the formation of a large protein complex known as the PIDDosome, which includes the p53-induced protein with a death domain (PIDD) and RAIDD.[3][5] Once activated, caspase-2 functions upstream of the mitochondria, a critical control point in the intrinsic apoptotic pathway.[1][5] A key substrate of caspase-2 is the pro-apoptotic Bcl-2 family protein Bid. Cleavage of Bid to its truncated form, tBid, triggers mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of downstream executioner caspases, such as caspase-3 and -7, which dismantle the cell.[1]

The peptide Ac-Val-Asp-Val-Ala-Asp-CHO (Ac-VDVAD-CHO) is a potent, cell-permeable, and reversible inhibitor of caspase-2.[6] Its sequence is based on the optimal pentapeptide recognition motif for caspase-2, VDVAD, which is unique among caspases that typically prefer tetrapeptide sequences.[6][7] This makes Ac-VDVAD-CHO an invaluable tool for researchers seeking to elucidate the specific contributions of caspase-2 to apoptotic pathways and other cellular processes.[8] It is important to note that while it shows a preference for caspase-2, it can also inhibit caspase-3.[9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a stable, reliable Ac-VDVAD-CHO stock solution and its subsequent application in apoptosis assays.

Mechanism of Inhibition

Ac-VDVAD-CHO functions as a competitive, reversible inhibitor. The aldehyde group (-CHO) on the C-terminus of the peptide interacts with the active site cysteine of the caspase enzyme, effectively blocking its proteolytic activity and preventing the cleavage of its natural substrates.[11][12]

cluster_0 Apoptotic Stimulus (e.g., DNA Damage) cluster_1 Caspase-2 Activation cluster_2 Mitochondrial Pathway cluster_3 Execution Phase Stimulus Stress Signal PIDDosome PIDDosome Assembly (PIDD, RAIDD) Stimulus->PIDDosome induces ProCasp2 Pro-Caspase-2 PIDDosome->ProCasp2 recruits Casp2 Active Caspase-2 ProCasp2->Casp2 auto-activation Bid Bid Casp2->Bid cleaves tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito induces MOMP CytC Cytochrome c Release Mito->CytC ProCasp3 Pro-Caspase-3 CytC->ProCasp3 activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Inhibitor Ac-VDVAD-CHO Inhibitor->Casp2 Inhibits

Figure 1. Simplified signaling pathway of caspase-2-mediated apoptosis and the point of inhibition by Ac-VDVAD-CHO.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and use of Ac-VDVAD-CHO.

ParameterRecommended ValueRationale & Notes
Solvent High-Purity DMSOAc-VDVAD-CHO is highly soluble in DMSO. Using fresh, anhydrous DMSO is critical to prevent hydrolysis of the peptide.[9]
Stock Concentration 1-10 mMA concentrated stock minimizes the volume of DMSO added to cell culture, reducing solvent-induced cytotoxicity. A 10 mM stock is common.
Final DMSO in Media < 0.1% (v/v)High concentrations of DMSO can be toxic to cells and may interfere with experimental results. Always include a vehicle control (DMSO only) in your experiments.[8]
Storage (Powder) -20°C (1 year) or -80°C (2 years)Protect from moisture and light.[9] The lyophilized powder is stable for extended periods under these conditions.
Storage (Stock Solution) -20°C (1 month) or -80°C (6 months)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9][13][14]
Cell Pre-incubation Time 1-2 hoursPre-incubating cells with the inhibitor allows for sufficient cell permeability and target engagement before inducing apoptosis.[8]
Typical Working Conc. 10-100 µMThe optimal concentration is cell-type and stimulus-dependent and should be determined empirically through a dose-response experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ac-VDVAD-CHO Stock Solution

This protocol describes the reconstitution of lyophilized Ac-VDVAD-CHO to create a high-concentration stock solution.

Materials:

  • Ac-VDVAD-CHO, lyophilized powder (e.g., MedChemExpress, MW: 657.59 g/mol for TFA salt)[9]

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Acclimatization: Before opening, allow the vial of lyophilized Ac-VDVAD-CHO to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

  • Calculation: Determine the required volume of DMSO to add. The molecular weight can vary slightly depending on the salt form (e.g., TFA salt). Always use the molecular weight provided on the product's certificate of analysis for accurate calculations.

    • Example Calculation for 1 mg of Ac-VDVAD-CHO (TFA salt, MW = 657.59 g/mol ):

      • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

      • Volume (L) = 0.001 g / (657.59 g/mol * 0.010 mol/L) = 0.00015207 L

      • Volume (µL) = 152.07 µL

  • Reconstitution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial of Ac-VDVAD-CHO.

  • Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. If needed, brief sonication in a water bath can aid dissolution.[9] Visually inspect the solution to ensure no particulates remain.

  • Aliquoting: Dispense the 10 mM stock solution into single-use, sterile polypropylene microcentrifuge tubes. The volume per aliquot should be appropriate for your typical experimental needs to avoid wasting the reagent and to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[9] Ensure they are protected from light.

Protocol 2: Application in a Cell-Based Apoptosis Assay (Fluorometric)

This protocol provides a general workflow for using the Ac-VDVAD-CHO stock solution to inhibit caspase-2 activity in cultured cells, followed by a direct measurement of caspase-2 activity.

Materials:

  • Cells of interest, seeded in a 96-well plate

  • Apoptotic stimulus (e.g., etoposide, staurosporine)

  • 10 mM Ac-VDVAD-CHO stock solution (from Protocol 1)

  • Complete cell culture medium

  • Vehicle control (DMSO)

  • Caspase-2 activity assay kit (containing cell lysis buffer, reaction buffer, and a fluorogenic caspase-2 substrate like VDVAD-AFC)[8]

  • Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)[8]

Workflow:

cluster_treatments A 1. Seed Cells (Appropriate density) B 2. Pre-treatment (1-2 hours) A->B T1 Vehicle Control (+ Stimulus) T2 Ac-VDVAD-CHO (+ Stimulus) T3 Untreated Control (- Stimulus) C 3. Induce Apoptosis (Add stimulus) D 4. Cell Lysis (Collect lysate) C->D E 5. Assay Reaction (Add lysate + substrate) D->E F 6. Incubate (37°C, 1-2 hours) E->F G 7. Read Fluorescence (Ex/Em = 400/505 nm) F->G

Sources

Application

Probing Caspase-2 Dependent Apoptosis using Ac-VDVAD-CHO in Multiparametric Flow Cytometry

Application Note & Protocol Authored by: Your Name, Senior Application Scientist Abstract This guide provides a comprehensive framework for investigating the role of caspase-2 in apoptotic signaling pathways using the sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Authored by: Your Name, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for investigating the role of caspase-2 in apoptotic signaling pathways using the specific inhibitor Ac-VDVAD-CHO in conjunction with Annexin V and Propidium Iodide (PI) staining for flow cytometric analysis. We delve into the scientific principles behind caspase-2 activation, Annexin V binding, and the mechanism of Ac-VDVAD-CHO inhibition. A detailed, field-proven protocol is presented, complete with guidelines for experimental design, data interpretation, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to dissect the specific contributions of caspase-2 to programmed cell death.

Scientific Principles & Rationale

The Role of Caspase-2 in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis.[1] It is primarily executed by a family of cysteine proteases known as caspases.[2] Caspase-2 is the most evolutionarily conserved member of this family and is considered an initiator caspase, often activated in response to cellular stressors like genotoxic damage.[3][4] Upon activation, often within a large protein complex called the PIDDosome, caspase-2 can cleave and activate downstream targets, including the pro-apoptotic protein Bid.[3][5] Cleaved Bid (tBid) then translocates to the mitochondria, triggering the release of cytochrome c and initiating the intrinsic apoptotic pathway.[5]

Mechanism of Ac-VDVAD-CHO

Ac-VDVAD-CHO is a synthetic, cell-permeable peptide inhibitor that specifically targets caspase-2.[6] Its sequence, Val-Asp-Val-Ala-Asp, mimics the preferred cleavage site for caspase-2, allowing it to bind to the enzyme's active site.[4][6] The C-terminal aldehyde group (-CHO) forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site, effectively blocking its proteolytic activity.[7] While Ac-VDVAD-CHO is a potent inhibitor of caspase-2, it also shows inhibitory activity against caspase-3 and caspase-7, a factor to consider in experimental design.[8] Its use allows researchers to probe whether a specific apoptotic stimulus acts upstream of, or is dependent on, caspase-2 activation.

Principle of the Annexin V/PI Assay

The Annexin V assay is a gold-standard method for detecting one of the earliest events in apoptosis.[1] In healthy cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane.[9] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer surface of the cell.[1] Annexin V is a protein with a high, calcium-dependent affinity for PS.[9] By conjugating Annexin V to a fluorophore (e.g., FITC), early apoptotic cells with exposed PS can be identified via flow cytometry.[1]

To distinguish between different stages of cell death, Propidium Iodide (PI), a fluorescent DNA-intercalating agent, is used concurrently.[10] PI is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[1][10] This dual-staining strategy allows for the differentiation of four distinct cell populations:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells (Primarily): Annexin V-negative and PI-positive (less common).

Experimental Design & Mandatory Controls

Core Experimental Groups:

  • Negative Control (Untreated): Cells cultured in media alone to establish baseline viability and apoptosis levels.

  • Vehicle Control: Cells treated with the solvent used for the inhibitor and inducer (e.g., DMSO, typically <0.1%) to control for any solvent-induced effects.

  • Apoptosis Inducer Only (+ Control): Cells treated with a known apoptosis-inducing agent (e.g., etoposide, staurosporine) to confirm the assay is working and to induce the apoptotic phenotype.

  • Inhibitor Only: Cells treated with only Ac-VDVAD-CHO to assess any potential cytotoxic effects of the inhibitor itself.

  • Inhibitor + Apoptosis Inducer (Test Group): Cells pre-treated with Ac-VDVAD-CHO followed by the addition of the apoptosis inducer. A significant reduction in apoptosis compared to Group 3 indicates a caspase-2-dependent pathway.

Visualized Signaling and Workflow

Caspase-2 Apoptotic Pathway

The following diagram illustrates the central role of Caspase-2 in a stress-induced apoptotic pathway and the point of intervention by Ac-VDVAD-CHO.

G cluster_0 Upstream Stress Signal cluster_1 Caspase-2 Activation Complex cluster_2 Mitochondrial Pathway cluster_3 Execution Phase Stress Genotoxic Stress (e.g., DNA Damage) PIDDosome PIDDosome Assembly (PIDD, RAIDD) Stress->PIDDosome induces ProCasp2 Pro-Caspase-2 PIDDosome->ProCasp2 recruits Casp2 Active Caspase-2 ProCasp2->Casp2 dimerization & autocleavage Bid Bid Casp2->Bid cleaves tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito translocates to CytC Cytochrome c Release Mito->CytC EffectorCasp Effector Caspases (Caspase-3, -7) CytC->EffectorCasp activates Apoptosis Apoptosis EffectorCasp->Apoptosis executes Inhibitor Ac-VDVAD-CHO Inhibitor->Casp2 INHIBITS

Caption: Caspase-2 pathway and Ac-VDVAD-CHO inhibition point.

Experimental Workflow

This diagram outlines the complete experimental procedure from cell preparation to data acquisition.

G cluster_workflow Experimental Workflow A 1. Cell Culture Seed cells at optimal density B 2. Pre-treatment Incubate with Ac-VDVAD-CHO (e.g., 1-2 hours) A->B C 3. Induction Add apoptotic stimulus (e.g., 4-24 hours) B->C D 4. Cell Harvest Collect adherent and suspension cells C->D E 5. Staining Incubate with Annexin V-FITC & PI in Binding Buffer (15 min, RT, dark) D->E F 6. Acquisition Analyze on Flow Cytometer (within 1 hour) E->F G 7. Data Analysis Quantify cell populations (Live, Apoptotic, Necrotic) F->G

Caption: Step-by-step workflow for the combined inhibitor and Annexin V assay.

Detailed Step-by-Step Protocol

4.1 Materials and Reagents

  • Cells of interest (suspension or adherent)

  • Complete cell culture medium

  • Ac-VDVAD-CHO inhibitor (e.g., MedChemExpress, Cayman Chemical)[8][11]

  • Apoptosis-inducing agent (e.g., etoposide, staurosporine)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer) (e.g., Abcam, Sigma-Aldrich)[1][12]

  • Flow cytometry tubes

  • Flow cytometer equipped with a 488 nm laser and appropriate detectors for FITC (e.g., 530/30 nm) and PI (e.g., >670 nm).

4.2 Reagent Preparation

  • Ac-VDVAD-CHO Stock Solution: Prepare a 10-50 mM stock solution in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Apoptosis Inducer Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO, ethanol, or water) according to the manufacturer's instructions. Store at -20°C.

  • 1X Annexin Binding Buffer: Dilute the 10X Binding Buffer concentrate with deionized water. For example, mix 1 mL of 10X buffer with 9 mL of dH₂O. Store at 4°C.

4.3 Experimental Procedure

  • Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere (for adherent cells) or reach a logarithmic growth phase (for suspension cells). A typical density is 0.5-2 x 10⁶ cells/mL.

  • Inhibitor Pre-incubation: For the inhibitor-treated groups, add Ac-VDVAD-CHO directly to the culture medium to achieve the desired final concentration (typically 10-100 µM).[13] Incubate for 1-2 hours at 37°C in a CO₂ incubator. This allows the inhibitor to permeate the cells and engage its target.

  • Apoptosis Induction: Add the apoptosis-inducing agent to the designated wells/flasks (including the pre-treated group). The concentration and incubation time will depend on the specific agent and cell type and should be optimized previously.

  • Cell Harvesting:

    • Suspension Cells: Transfer the cell suspension directly into centrifuge tubes.

    • Adherent Cells: Carefully collect the culture medium, which contains detached (potentially apoptotic) cells. Wash the adherent cells once with PBS, then detach them using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) or gentle scraping. Combine the detached cells with the collected medium.

  • Cell Washing: Centrifuge the harvested cells at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Cell Resuspension: Gently resuspend the cell pellet in 1X Annexin Binding Buffer. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.[13]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to each tube.[13]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature (20-25°C) in the dark.[13]

  • Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube.[13] Do not wash the cells after staining.

  • Flow Cytometry Acquisition: Analyze the samples on the flow cytometer immediately (within 1 hour) to ensure data accuracy.[13] Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris. Create a dot plot of FITC (Annexin V) vs. PI fluorescence. Collect at least 10,000 events per sample.

Data Analysis & Interpretation

The data is typically visualized as a quadrant plot, separating the cell populations based on their fluorescence.

QuadrantAnnexin V (FITC)Propidium Iodide (PI)Cell Population
Lower-Left (Q4)NegativeNegativeLive, healthy cells
Lower-Right (Q3)Positive NegativeEarly Apoptotic cells
Upper-Right (Q2)Positive Positive Late Apoptotic/Necrotic cells
Upper-Left (Q1)NegativePositive Necrotic/Dead cells

Interpreting Results with Ac-VDVAD-CHO:

  • Effective Inhibition: In the sample treated with both the inducer and Ac-VDVAD-CHO, a significant decrease in the percentage of cells in the early (Q3) and late (Q2) apoptotic quadrants compared to the inducer-only sample indicates that the apoptotic pathway is dependent on caspase-2.[13]

  • No Inhibition: If the percentage of apoptotic cells remains unchanged, the apoptotic stimulus likely acts independently of or downstream from caspase-2.

  • Inhibitor Toxicity: If the "Inhibitor Only" group shows a significant increase in apoptosis or necrosis, the inhibitor itself is toxic at the concentration used. The experiment should be repeated with a lower concentration.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information.[Link]

  • The Role of Caspase-2 in Regulating Cell Fate. National Center for Biotechnology Information.[Link]

  • The Annexin V Apoptosis Assay. Kansas University Medical Center.[Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences.[Link]

  • Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation. Oxford Academic.[Link]

  • Caspase-2. Wikipedia.[Link]

  • The non-apoptotic role of caspase-2 in cell cycle regulation and DNA repair. ScienceDirect.[Link]

  • Apoptosis Assays by Flow Cytometry. Agilent.[Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics.[Link]

  • Flow Cytometric Apoptosis Assays for Cell Death. Bitesize Bio.[Link]

  • Apoptosis Assays by Flow Cytometry. Sino Biological.[Link]

  • Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis. National Center for Biotechnology Information.[Link]

  • Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314. ACS Publications.[Link]

Sources

Method

Application Note: Kinetic Optimization of Ac-VDVAD-CHO Pre-incubation for Caspase-2 Activity Assays

Abstract Caspase-2 (Nedd-2/Ich-1) occupies a unique biological niche as an "orphan" caspase with hybrid initiator/executioner characteristics. Its activity is notoriously difficult to isolate due to significant substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Caspase-2 (Nedd-2/Ich-1) occupies a unique biological niche as an "orphan" caspase with hybrid initiator/executioner characteristics. Its activity is notoriously difficult to isolate due to significant substrate overlap with Caspase-3 and -7. The pentapeptide inhibitor Ac-VDVAD-CHO is the standard tool for validating Caspase-2 specificity; however, its efficacy is strictly governed by slow-binding kinetics. This Application Note details the thermodynamic necessity of pre-incubation, providing a validated protocol to determine the equilibrium time required to prevent


 underestimation and ensure data reproducibility.

Introduction & Mechanistic Basis[1][2][3][4][5][6]

The Specificity Challenge

Unlike executioner caspases (Caspase-3/7) that recognize tetrapeptide motifs (DEVD), Caspase-2 requires a pentapeptide recognition sequence (VDVAD) for efficient catalysis.[1] This requirement is driven by a unique S5 hydrophobic subsite in Caspase-2 that accommodates the P5 Valine residue [1].

However, specificity is not absolute. Caspase-3 can cleave VDVAD substrates, albeit with lower efficiency. Therefore, using the reversible inhibitor Ac-VDVAD-CHO to confirm that a signal is truly Caspase-2 dependent is a critical control.

The Kinetic Trap: Reversible Aldehyde Inhibition

Ac-VDVAD-CHO is a reversible, slow-binding inhibitor . The aldehyde group acts as an electrophile, subject to nucleophilic attack by the catalytic Cysteine-155 (human numbering) of Caspase-2.[2]

The reaction proceeds in two steps:

  • Rapid Association: Formation of a non-covalent Enzyme-Inhibitor (

    
    ) complex.
    
  • Slow Isomerization: Formation of a reversible thiohemiacetal covalent bond (

    
    ).
    

If the substrate (Ac-VDVAD-AFC) is added simultaneously with the inhibitor, the substrate competes for the active site before the stable thiohemiacetal can form. This results in a kinetic lag and a significant right-shift in the apparent


 (lower perceived potency).
Mechanism of Action Diagram

Caspase2_Inhibition_Mechanism Enzyme Caspase-2 (Active Cys-155) EI_Complex E·I Complex (Non-Covalent) Enzyme->EI_Complex + Inhibitor Product Fluorescence (Free AFC) Enzyme->Product No Pre-incubation (Substrate Competes) Inhibitor Ac-VDVAD-CHO (Aldehyde) Inhibitor->EI_Complex Thiohemiacetal E-I* Complex (Thiohemiacetal) EI_Complex->Thiohemiacetal Slow Binding (Pre-incubation req.) Thiohemiacetal->EI_Complex Reversible (Dilution) Substrate Substrate (Ac-VDVAD-AFC) Substrate->Product

Figure 1: Kinetic mechanism of peptide aldehyde inhibition. The transition from the initial E·I complex to the stable Thiohemiacetal state is time-dependent. Skipping pre-incubation allows substrate competition, reducing apparent inhibitor potency.

Materials & Methods

Reagents
  • Enzyme: Recombinant Human Caspase-2 (Active).

  • Substrate: Ac-VDVAD-AFC (Fluorogenic). Excitation: 400 nm / Emission: 505 nm.

  • Inhibitor: Ac-VDVAD-CHO (Dissolved in DMSO).

  • Assay Buffer:

    • 50 mM HEPES (pH 7.4)

    • 100 mM NaCl

    • 0.1% CHAPS

    • 1 mM EDTA

    • 10% Glycerol

    • 10 mM DTT (Must be added fresh; essential for Cysteine protease activity).

Critical Note on DTT

While aldehydes can theoretically react with thiols (DTT), the reaction rate with the enzyme's active site is significantly favored. However, do not pre-incubate the inhibitor with DTT-containing buffer for hours without the enzyme present, as this may reduce inhibitor effective concentration [2].

Protocol: Time-Dependent Inhibition Optimization

This protocol determines the "Time to Equilibrium" (


), defined as the pre-incubation time required for the 

to stabilize.
Experimental Workflow

Assay_Workflow cluster_prep Preparation Phase cluster_incubation Variable Pre-incubation Phase cluster_read Detection Phase Step1 Prepare 2X Enzyme Solution (in Assay Buffer) Step3 Combine Enzyme + Inhibitor (96-well Plate) Step1->Step3 Step2 Prepare 4X Inhibitor Series (Serial Dilution in Buffer) Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Branch1 T = 0 min Step4->Branch1 Branch2 T = 15 min Step4->Branch2 Branch3 T = 30 min Step4->Branch3 Branch4 T = 60 min Step4->Branch4 Step5 Add Substrate (Ac-VDVAD-AFC) (Final Conc: Km value) Branch1->Step5 Branch2->Step5 Branch3->Step5 Branch4->Step5 Step6 Measure RFU Kinetics (Ex 400 / Em 505) Step5->Step6

Figure 2: Step-by-step workflow for determining optimal pre-incubation time. Four parallel conditions are run to identify the stabilization point of the IC50.

Step-by-Step Procedure
  • Enzyme Prep: Dilute Caspase-2 to 2X the final desired concentration (typically 0.2 - 1.0 Units/well) in Assay Buffer.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of Ac-VDVAD-CHO in Assay Buffer (4X concentration). Include a "0 nM" vehicle control.

  • Plate Setup:

    • Add 25 µL of 4X Inhibitor to respective wells.

    • Add 25 µL of 2X Enzyme to the wells.

    • Total Volume at this stage: 50 µL.

  • Variable Incubation:

    • Set up 4 separate sets of wells (or plates).

    • Set A: Add Substrate immediately (0 min).

    • Set B: Incubate 15 min at 37°C.

    • Set C: Incubate 30 min at 37°C.

    • Set D: Incubate 60 min at 37°C.

  • Substrate Addition: Add 50 µL of 2X Substrate (Ac-VDVAD-AFC) to initiate the reaction. Final volume: 100 µL.

    • Note: Substrate concentration should be near the

      
       (~50 µM for Caspase-2) to ensure competitive sensitivity.
      
  • Measurement: Monitor fluorescence generation (RFU) every 2 minutes for 60 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Data Analysis & Interpretation

Expected Results

You will observe a "left-shift" in the inhibition curve as pre-incubation time increases, stabilizing typically between 15 and 30 minutes.

Table 1: Representative Data - Impact of Pre-incubation on Potency

Pre-incubation TimeApparent

(nM)
Interpretation
0 min 45.2 nMUnderestimation. Substrate competed with inhibitor during slow binding phase.
15 min 12.5 nMNear Equilibrium. Thiohemiacetal formation is significant.
30 min 8.1 nMOptimal. Equilibrium reached. Minimal change from 15 min.
60 min 7.9 nMPlateau. Extended time offers no benefit and risks enzyme instability.
Calculation

Calculate % Activity for each inhibitor concentration relative to the Vehicle Control:



Fit data to a 4-parameter logistic (4PL) regression model to derive the 

.

Troubleshooting & Best Practices

  • Enzyme Stability: Caspase-2 is labile. If the signal in the "Vehicle Control" drops significantly between the 0 min and 60 min pre-incubation sets, your enzyme is dying during the wait. Add 0.1% BSA to the buffer or reduce incubation temperature to 25°C (room temp), though this will slow the binding kinetics further (requiring longer incubation).

  • Reversibility Check: Unlike FMK inhibitors (irreversible), CHO inhibitors will dissociate if the complex is diluted. Do not wash cells or dilute lysates after adding Ac-VDVAD-CHO if you are attempting to inhibit activity in a cell-based format [3].

  • Specificity Control: Always run a parallel control with Ac-DEVD-CHO (Caspase-3 inhibitor). If Ac-DEVD-CHO inhibits your "Caspase-2" signal with high potency (low nM), your assay is measuring Caspase-3, not Caspase-2 [4].

References

  • Schweizer, A. et al. (2003). Structural basis of caspase-2 substrate specificity: the crystal structure of the caspase-2-inhibitor complex.[1] Journal of Molecular Biology.

  • Talanian, R.V. et al. (1997).[3][4] Substrate specificities of caspase family proteases. Journal of Biological Chemistry.

  • McStay, G.P. et al. (2008). Salvesen GS. Caspase-2 does not initiate the intrinsic apoptotic pathway. Cell Death & Differentiation.

  • Pereira, N.A. & Song, Z. (2008). Caspase-2: The Orphan Caspase. Results and Problems in Cell Differentiation.

Sources

Application

Technical Guide: Optimizing In Vivo Administration of Ac-VDVAD-CHO (Caspase-2 Inhibitor)

Part 1: Executive Summary & Mechanistic Rationale The Challenge of Caspase-2 Inhibition Ac-VDVAD-CHO (N-acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a potent, reversible inhibitor of Caspase-2 . Unlike broad-spectrum inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge of Caspase-2 Inhibition

Ac-VDVAD-CHO (N-acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a potent, reversible inhibitor of Caspase-2 . Unlike broad-spectrum inhibitors (e.g., z-VAD-fmk), Ac-VDVAD-CHO allows researchers to dissect the specific initiator role of Caspase-2, particularly in the PIDDosome complex and upstream mitochondrial permeabilization.

However, the aldehyde (CHO) pharmacophore presents distinct in vivo challenges compared to irreversible fluoromethylketone (FMK) inhibitors:

  • Reversibility: The hemiacetal bond formed with the active site cysteine is reversible, requiring sustained local concentrations for efficacy.

  • Stability: Peptide aldehydes are subject to rapid renal clearance and oxidation in plasma, making systemic (IV/IP) delivery less efficient than local administration.

Strategic Recommendation: For in vivo animal models, local administration routes (Intravitreal, Intracerebroventricular) are superior to systemic routes for Ac-VDVAD-CHO. These routes bypass the blood-brain barrier (BBB) and plasma clearance mechanisms, delivering the inhibitor directly to the site of neuronal or ischemic injury where Caspase-2 is most active.

Part 2: Signaling Pathway & Mechanism[1]

Caspase-2 acts as a sentinel for genotoxic and metabolic stress. It is activated within the PIDDosome (PIDD1-RAIDD-Caspase-2 complex).[1][2][3] Once active, it cleaves BID to tBID (truncated BID), which translocates to the mitochondria to induce Cytochrome c release.[1]

Visualization: The Caspase-2 Apoptotic Axis

Figure 1: Caspase-2 activation via the PIDDosome and its downstream effect on Mitochondrial Outer Membrane Permeabilization (MOMP).

Caspase2_Pathway cluster_PIDDosome PIDDosome Complex Stress Genotoxic/Metabolic Stress PIDD1 PIDD1 Stress->PIDD1 PIDDosome Active Caspase-2 (Dimerized) PIDD1->PIDDosome Recruitment RAIDD RAIDD RAIDD->PIDDosome Casp2_Inactive Pro-Caspase-2 Casp2_Inactive->PIDDosome BID BID (Full Length) PIDDosome->BID Cleavage Inhibitor Ac-VDVAD-CHO (Inhibitor) Inhibitor->PIDDosome Reversible Inhibition tBID tBID (Truncated) BID->tBID Mito Mitochondria (MOMP) tBID->Mito Translocation CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 Activation (Apoptosis) CytC->Casp3

Caption: The PIDDosome recruits Caspase-2, which cleaves BID to tBID, triggering mitochondrial apoptosis.[1][2] Ac-VDVAD-CHO blocks this initiation step.

Part 3: Preparation & Formulation

Solubility Profile
  • Molecular Weight: ~543.5 g/mol

  • Solubility: Soluble in DMSO (>10 mM).[4] Poorly soluble in water/PBS without co-solvents.

  • Stability: Hygroscopic. Store lyophilized powder at -20°C with desiccant.

Vehicle Selection Table
ParameterRecommendationRationale
Stock Solvent 100% DMSO Peptides with hydrophobic residues (Val, Ala) require organic solvent for initial solubilization.
Stock Conc. 10-20 mM High concentration allows for minimal DMSO volume in the final injection.
Diluent Sterile PBS (pH 7.4) Physiological compatibility. Avoid calcium/magnesium if possible to prevent precipitation.
Final DMSO < 1% (Intravitreal/ICV) High DMSO is toxic to retinal/neuronal tissue.
Adjuvant None (Acute) For chronic systemic use (not recommended), cyclodextrins (HP-β-CD) may improve stability.

Part 4: Administration Protocols

Protocol A: Intravitreal Injection (Retinal Ischemia/Optic Nerve Models)

Primary Indication: Retinal Ganglion Cell (RGC) protection.

1. Stock Preparation:

  • Dissolve 1 mg Ac-VDVAD-CHO in 184 µL DMSO to create a 10 mM Stock .

  • Aliquot (5 µL) and store at -80°C. Avoid freeze-thaw cycles.

2. Working Solution (Immediate Prep):

  • Thaw one aliquot of 10 mM stock.

  • Dilute 1:50 in sterile PBS to achieve 200 µM working concentration.

  • Note: This delivers ~400 pmol in a 2 µL injection.

3. Surgical Procedure (Rat/Mouse):

  • Anesthesia: Ketamine (80 mg/kg) / Xylazine (10 mg/kg) IP.

  • Dilation: Apply 1% tropicamide eye drops.

  • Incision: Under a stereomicroscope, make a guide puncture 1 mm posterior to the limbus using a 30G needle.

  • Injection: Use a Hamilton syringe (33G blunt tip). Insert through the guide puncture into the vitreous chamber, avoiding the lens.

    • Volume: 2 µL (Rat) / 1 µL (Mouse).

    • Rate: Inject slowly over 30 seconds.

  • Retraction: Hold needle in place for 1 minute to prevent reflux, then withdraw slowly.

  • Post-Op: Apply antibiotic ointment.

Protocol B: Intracerebroventricular (ICV) Injection

Primary Indication: Stroke (MCAO) or Neurodegeneration models.

1. Working Solution:

  • Prepare 500 µM solution in PBS (max 2% DMSO).

  • Stereotaxic delivery allows for higher local concentrations than systemic routes.

2. Stereotaxic Coordinates (Mouse - Lateral Ventricle):

  • AP: -0.3 mm (from Bregma)

  • ML: +1.0 mm

  • DV: -2.5 mm

3. Procedure:

  • Fix head in stereotaxic frame. Expose skull.

  • Drill burr hole at coordinates.

  • Lower Hamilton syringe needle.

  • Inject 2-5 µL over 5 minutes.

  • Critical Step: Because VDVAD-CHO is reversible, this is often administered 30 minutes pre-injury and potentially repeated or delivered via osmotic minipump for chronic studies (though stability in pump at 37°C is low; daily ICV is preferred).

Part 5: Validation & Quality Control

How to Validate Target Engagement

Since Ac-VDVAD-CHO is reversible, measuring "activity" in lysates post-mortem is difficult (inhibitor may dissociate during lysis). Use proximal biomarkers instead.

  • Western Blotting (The Gold Standard):

    • Target: tBID (Truncated BID).

    • Logic: Caspase-2 cleaves full-length BID (22 kDa) into tBID (15 kDa). Successful inhibition should preserve full-length BID and reduce tBID levels compared to Vehicle controls.

    • Note: Do not rely solely on Caspase-3 cleavage, as other pathways (Caspase-8, -9) can activate Caspase-3 independently.

  • In Situ Activity Assay:

    • Use biotinylated-VAD-fmk (bVAD) as a probe in ex vivo slices to label active caspases, then pull down and blot for Caspase-2.

Data Summary Template
GroupTreatmentRouteDoseExpected Outcome (tBID/BID Ratio)
Sham VehicleICV/IVTN/ALow (< 0.1)
Injury VehicleICV/IVTN/AHigh (> 0.8)
Treated Ac-VDVAD-CHOICV/IVT200 µMReduced (Significantly lower than Injury group)

References

  • Caspase-2 and the PIDDosome

    • Tinel, A., & Tschopp, J. (2004).[1][2] The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress.[2][3][5] Science.

  • In Vivo Peptide Inhibitor Delivery (Retinal Models)

    • Chaudhary, P., et al. (1999). Caspase inhibitors block the apoptotic death of retinal ganglion cells following optic nerve transection. Molecular and Cellular Biology. (Demonstrates intravitreal peptide aldehyde efficacy).
  • Mechanism of BID Cleavage by Caspase-2

    • Guo, Y., et al. (2002).[1] Caspase-2 induces apoptosis by releasing proapoptotic proteins from mitochondria. Journal of Biological Chemistry.

  • General Guidelines for Rodent Injections

    • Boston University IACUC. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Improving cell permeability of Ac-VDVAD-CHO in neuronal cells

Technical Support Center: Optimizing Ac-VDVAD-CHO in Neuronal Models Executive Summary: The Permeability Paradox You are likely experiencing a common frustration: Ac-VDVAD-CHO is a potent Caspase-2 inhibitor in cell-free...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Ac-VDVAD-CHO in Neuronal Models

Executive Summary: The Permeability Paradox

You are likely experiencing a common frustration: Ac-VDVAD-CHO is a potent Caspase-2 inhibitor in cell-free lysates (


), yet it frequently fails to show efficacy in live neuronal assays even at high concentrations.

The Root Cause: The peptide sequence VDVAD (Val-Asp-Val-Ala-Asp) contains two aspartic acid residues. At physiological pH (7.4), the side chains of these residues are deprotonated and negatively charged. This polarity creates a formidable electrostatic barrier against the lipophilic neuronal plasma membrane. Furthermore, the C-terminal aldehyde (-CHO) is reactive and unstable, leading to rapid oxidation or non-specific protein binding in serum-rich media.

This guide provides a technical roadmap to overcome these physicochemical barriers using field-proven optimization strategies.

Part 1: Diagnostic & Troubleshooting Guide

Q1: I am using 100 nM (the value), but I see no protection against apoptosis. Why?

A: You are confusing enzymatic potency (


)  with cellular potency (

)
.
  • The Issue: In a test tube (lysate), the inhibitor has direct access to the enzyme. In live cells, the membrane acts as a gatekeeper. Passive diffusion of charged peptides is inefficient (often <1% uptake).

  • The Fix: You must drive uptake via concentration gradient.

    • Standard Starting Concentration: 50–100 µM.

    • Protocol: Pre-incubate for 1–2 hours before adding the apoptotic stimulus (e.g., A

      
      , oxidative stress) to allow equilibrium.
      
Q2: I bought "Ac-VDVAD-CHO" but it’s not working. Could it be the chemical form?

A: Yes. This is the most common failure point.

  • The Diagnostic: Check your vial or Certificate of Analysis.

    • Free Acid Form: If the structure shows free carboxyl groups (-COOH) on the Aspartates, it is cell-impermeable .

    • Methyl Ester Form (OMe): For cell culture, you generally require the O-methyl ester derivative (e.g., Ac-VDVAD(OMe)-CHO). Intracellular esterases cleave the methyl groups, trapping the active inhibitor inside the cell.

  • Action: If you have the free acid, you must use a transfection reagent (see Part 3).

Q3: My neurons are dying in the "Vehicle Control" wells. Is the inhibitor toxic?

A: It is likely the solvent (DMSO) or the aldehyde warhead itself.

  • DMSO Toxicity: Primary neurons are hypersensitive to DMSO.

    • Limit: Keep final DMSO concentration < 0.1% . (Many cancer lines tolerate 0.5–1%, but neurons will retract neurites and undergo apoptosis at >0.1%).

  • Aldehyde Reactivity: The -CHO group can form Schiff bases with other cellular proteins, causing off-target toxicity at high concentrations (>100 µM).

  • The Fix:

    • Prepare a highly concentrated stock (e.g., 20–50 mM) in dry DMSO to minimize the volume added to culture.

    • Include a "Solvent Only" control to normalize baseline toxicity.

Part 2: Advanced Delivery Protocols

If passive diffusion (high concentration) fails, use these active delivery methods.

Method A: Carrier-Mediated Delivery (Chariot/BioPORTER)

Best for: Delivering the impermeable free-acid form of Ac-VDVAD-CHO.

Mechanism: Non-covalent encapsulation of the peptide in a lipid/peptide carrier that fuses with the plasma membrane.

Protocol:

  • Dilution: Dilute Ac-VDVAD-CHO (stock) into PBS to a working concentration (e.g., 50 µg/mL).

  • Complex Formation: Mix with the Chariot™ reagent (Active Motif) or BioPORTER® (Gene Therapy Systems) at the manufacturer's recommended ratio.

  • Incubation: Incubate at Room Temperature for 30 mins to form the Peptide-Carrier complex.

  • Treatment: Add the complex to neuronal cultures in serum-free media (serum proteins can compete for the carrier).

  • Recovery: Incubate cells for 1–2 hours, then add complete media (containing serum) before starting your apoptosis induction.

Method B: Serum-Free "Pulse" Loading

Best for: Maximizing uptake of esterified (OMe) inhibitors.

Mechanism: Serum albumin binds hydrophobic peptides, reducing their effective free concentration. Removing serum temporarily increases the gradient across the membrane.

Protocol:

  • Wash: Gently wash neurons 1x with warm HBSS or serum-free Neurobasal medium.

  • Pulse: Apply Ac-VDVAD-CHO (50–100 µM) in serum-free medium.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Chase: Do not wash. Add a concentrated serum supplement (e.g., B27) back to the well to restore health, then proceed with the experiment.

Part 3: Comparative Data & Decision Logic

Table 1: Caspase Inhibitor Properties
Inhibitor TypeChemical StructurePermeabilityStabilityRecommended Conc. (Neurons)
Ac-VDVAD-CHO Peptide AldehydeLow (unless esterified)Low (Oxidizes)50–100 µM
Z-VDVAD-FMK FluoromethylketoneModerate (Lipophilic)High (Irreversible)10–50 µM
Q-VD-OPh Phenoxy conjugateHighHigh1–10 µM

Note: Q-VD-OPh is a pan-caspase inhibitor. While more permeable, it lacks the selectivity of VDVAD for Caspase-2. Use only if specific Caspase-2 targeting is not the primary variable.

Visual Guide: Troubleshooting Decision Tree

The following diagram illustrates the logical flow for troubleshooting lack of efficacy in neuronal assays.

Troubleshooting Start Problem: No Inhibition Observed CheckStructure Check Chemical Structure: Is it Ac-VDVAD(OMe)-CHO? Start->CheckStructure IsEster Yes (Methyl Ester) CheckStructure->IsEster IsAcid No (Free Acid) CheckStructure->IsAcid CheckConc Check Concentration: Is [Conc] > 50 µM? IsEster->CheckConc UseCarrier Action: Use Carrier Reagent (Chariot/BioPORTER) IsAcid->UseCarrier CheckTime Check Pre-Incubation: Is time > 1 hour? CheckConc->CheckTime Yes IncreaseConc Action: Increase to 100 µM or use Serum-Free Pulse CheckConc->IncreaseConc No CheckSerum Check Media: Is Serum Present during loading? CheckTime->CheckSerum Yes IncreaseTime Action: Pre-incubate 2 hours CheckTime->IncreaseTime No RemoveSerum Action: Use Serum-Free Pulse Protocol CheckSerum->RemoveSerum Yes Success Re-Assay Caspase-2 Activity CheckSerum->Success No

Caption: Decision logic for troubleshooting Ac-VDVAD-CHO efficacy. Blue nodes represent diagnostic checks; Grey nodes represent corrective actions.

Visual Guide: Mechanism of Cellular Uptake

Understanding the barriers is key to selecting the right protocol.

Mechanism Extracellular Extracellular Space (Culture Media) Membrane Neuronal Membrane (Lipid Bilayer) Intracellular Cytosol (Target Site) Membrane->Intracellular Esterase Cleavage (Traps Inhibitor) Membrane->Intracellular Release Caspase2 Active Caspase-2 (PIDDosome) Intracellular->Caspase2 Inhibition (Ki ~3.5 nM) Inhibitor_Acid Ac-VDVAD-CHO (Charged/Acidic) Inhibitor_Acid->Membrane Repelled by Charge Inhibitor_Ester Ac-VDVAD(OMe)-CHO (Neutral/Lipophilic) Inhibitor_Ester->Membrane Passive Diffusion Carrier Carrier Peptide (Chariot) Carrier->Membrane Fusion/Endocytosis Carrier->Inhibitor_Acid Encapsulation

Caption: Comparative uptake mechanisms. The esterified form diffuses passively; the acid form requires a carrier.

References

  • Garcia-Calvo, M., et al. (1998). Inhibition of Human Caspases by Peptide-based and Macromolecular Inhibitors. Journal of Biological Chemistry.

  • Troy, C. M., et al. (2000). Caspase-2 mediates neuronal death induced by beta-amyloid. Journal of Neuroscience.

  • Morris, M. C., et al. (2001). A peptide carrier for the delivery of biologically active proteins into mammalian cells. Nature Biotechnology.

  • Talanian, R. V., et al. (1997). Substrate Specificities of Caspase Family Proteases. Journal of Biological Chemistry.

  • Hanslick, J. L., et al. (2009). Dimethyl sulfoxide (DMSO) produces widespread apoptosis in the developing central nervous system. Neurobiology of Disease.

Optimization

Technical Support Center: Minimizing Off-Target Caspase-3 Inhibition with Ac-VDVAD-CHO

Welcome to the technical support center for the effective use of Ac-VDVAD-CHO. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this potent Caspase-2/3 inh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of Ac-VDVAD-CHO. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this potent Caspase-2/3 inhibitor and ensure the highest degree of specificity in your experiments. Here, we address common challenges and frequently asked questions to help you achieve reliable and reproducible results.

I. Understanding Ac-VDVAD-CHO and its Specificity

Ac-VDVAD-CHO is a synthetic peptide aldehyde that acts as a reversible inhibitor of caspases, with a particularly high affinity for Caspase-3 and Caspase-2.[1] Its design is based on the preferred cleavage sequence of these caspases. However, the close homology between caspase active sites, especially between Caspase-2 and Caspase-3, presents a challenge for achieving absolute specificity.[2] Understanding the kinetics of inhibition is crucial for designing experiments that minimize off-target effects.

Caspase Inhibition Profile of Ac-VDVAD-CHO
CaspaseIC50KiNotes
Caspase-3 15 nM6.5 nMPotent inhibition.[1][3]
Caspase-2 46 nMNot widely reportedSignificant inhibition, a primary source of off-target effects.[1]
Caspase-7 Weakly InhibitedNot widely reportedLess potently inhibited compared to Caspase-3.
Other Caspases Weakly InhibitedNot widely reportedGenerally, much higher concentrations are needed for inhibition.

IC50 and Ki values can vary depending on the assay conditions and the source of the enzyme.

II. Troubleshooting Guide

This section addresses specific problems you might encounter when using Ac-VDVAD-CHO and provides actionable solutions.

Question: My results suggest off-target inhibition, particularly of Caspase-2. How can I confirm and mitigate this?

Answer: This is a common and valid concern. Due to the structural similarities in their active sites, distinguishing between Caspase-2 and Caspase-3 inhibition by Ac-VDVAD-CHO requires careful experimental design.

Underlying Cause: The VDVAD sequence is recognized by both Caspase-2 and Caspase-3.[2] While Ac-VDVAD-CHO has a higher affinity for Caspase-3, at concentrations sufficient to fully inhibit Caspase-3, you may also be inhibiting a significant portion of Caspase-2 activity.

Troubleshooting Workflow:

  • Titrate Your Inhibitor: The most critical step is to perform a dose-response experiment. Instead of using a single high concentration of Ac-VDVAD-CHO, test a range of concentrations. This will help you identify the lowest effective concentration that inhibits Caspase-3 activity without significantly affecting other caspases.

  • Employ Caspase-Specific Substrates: Use fluorogenic or chromogenic substrates that are preferentially cleaved by specific caspases. For example:

    • Caspase-3/7: Ac-DEVD-pNA or Ac-DEVD-AMC[4][5]

    • Caspase-2: Ac-VDVAD-pNA (Note: also cleaved by Caspase-3, but with different kinetics)

    • Caspase-8: Ac-IETD-pNA

    • Caspase-9: Ac-LEHD-pNA

  • Utilize a Panel of Caspase Inhibitors: Compare the effects of Ac-VDVAD-CHO with other caspase inhibitors with different specificity profiles.

    • Ac-DEVD-CHO: More specific for Caspase-3 and -7.[6][7][8]

    • Z-VAD-FMK: A broad-spectrum, irreversible caspase inhibitor.[9]

    • Z-VDVAD-FMK: A more specific irreversible inhibitor of Caspase-2.[10]

  • Western Blot Analysis: Probe for the cleavage of specific caspase substrates in your cellular lysates. For instance, the cleavage of PARP is a hallmark of Caspase-3 and -7 activity.[4]

Experimental Protocol: Determining the Optimal Concentration of Ac-VDVAD-CHO

  • Prepare Cell Lysates: Induce apoptosis in your cells of interest and prepare cytosolic extracts.[5]

  • Set Up Reactions: In a 96-well plate, set up reactions containing your cell lysate, a fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC), and a range of Ac-VDVAD-CHO concentrations (e.g., from 1 nM to 10 µM).

  • Include Controls:

    • Positive Control: Lysate from apoptotic cells without inhibitor.

    • Negative Control: Lysate from non-apoptotic cells.

    • Inhibitor Control: A known potent Caspase-3 inhibitor like Ac-DEVD-CHO.[5]

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measure Fluorescence: Read the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[4]

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value. The optimal concentration for your experiments should be at or near the IC50 for Caspase-3, while minimizing effects on other caspases.

G cluster_0 Experimental Setup cluster_1 Incubation & Measurement cluster_2 Data Analysis Apoptotic Cell Lysate Apoptotic Cell Lysate Incubate at 37°C Incubate at 37°C Apoptotic Cell Lysate->Incubate at 37°C Caspase-3 Substrate (Ac-DEVD-AMC) Caspase-3 Substrate (Ac-DEVD-AMC) Caspase-3 Substrate (Ac-DEVD-AMC)->Incubate at 37°C Ac-VDVAD-CHO (Titration) Ac-VDVAD-CHO (Titration) Ac-VDVAD-CHO (Titration)->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Plot Fluorescence vs. [Inhibitor] Plot Fluorescence vs. [Inhibitor] Measure Fluorescence->Plot Fluorescence vs. [Inhibitor] Determine IC50 Determine IC50 Plot Fluorescence vs. [Inhibitor]->Determine IC50 Select Optimal Concentration Select Optimal Concentration Determine IC50->Select Optimal Concentration

Caption: Workflow for optimizing Ac-VDVAD-CHO concentration.

Question: I'm observing unexpected cellular effects that don't seem to be related to Caspase-3 inhibition. What could be the cause?

Answer: While Ac-VDVAD-CHO is a relatively specific peptide inhibitor, off-target effects can occur, especially at higher concentrations or with prolonged incubation times.

Potential Causes and Solutions:

  • Inhibition of Other Proteases: Although designed for caspases, at high concentrations, peptide aldehydes can potentially inhibit other cysteine proteases.

    • Solution: As mentioned previously, titrating the inhibitor to the lowest effective concentration is key.

  • Cellular Stress Responses: The introduction of any foreign molecule can induce a stress response in cells.

    • Solution: Include a vehicle control (the solvent used to dissolve Ac-VDVAD-CHO, typically DMSO) in all your experiments to account for any solvent-induced effects.

  • Necroptosis Induction: In some cell lines, inhibiting caspases can shift the cell death pathway towards necroptosis, a form of programmed necrosis.[11]

    • Solution: If you suspect necroptosis, you can test for it by using an inhibitor of RIPK1, such as Necrostatin-1.

  • Mitotic Arrest: Some studies have shown that high concentrations of caspase inhibitors can induce mitotic arrest.[12]

    • Solution: Analyze the cell cycle profile of your treated cells using flow cytometry to check for any perturbations.

III. Frequently Asked Questions (FAQs)

What is the recommended starting concentration for Ac-VDVAD-CHO in cell-based assays?

For initial experiments, a concentration range of 10-50 µM is often used.[13] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

How should I prepare and store Ac-VDVAD-CHO?

Ac-VDVAD-CHO is typically supplied as a lyophilized powder.

  • Reconstitution: Reconstitute the powder in sterile DMSO to create a stock solution (e.g., 10 mM).

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4][5] When diluted in aqueous buffers for experiments, use it immediately.

Is Ac-VDVAD-CHO cell-permeable?

Yes, Ac-VDVAD-CHO is designed to be cell-permeable, allowing it to be used in live-cell experiments.[14]

What is the mechanism of inhibition of Ac-VDVAD-CHO?

Ac-VDVAD-CHO is a reversible, competitive inhibitor. The aldehyde group forms a reversible covalent bond with the active site cysteine of the caspase.[7]

Can I use Ac-VDVAD-CHO in in vivo studies?

While Ac-VDVAD-CHO can be used in some in vivo models, its peptide nature may limit its bioavailability and stability. For in vivo applications, other small molecule inhibitors might be more suitable.

IV. The Caspase Activation Pathway

To effectively use caspase inhibitors, it is essential to understand the pathways they target. Apoptosis, or programmed cell death, is primarily executed by caspases, which are activated through two main pathways: the intrinsic and extrinsic pathways.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR)->DISC Formation Ligand Binding Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Recruitment Active Caspase-8 Active Caspase-8 Pro-Caspase-8->Active Caspase-8 Activation Pro-Caspase-3 Pro-Caspase-3 Active Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-Caspase-9 Pro-Caspase-9 Apoptosome Formation->Pro-Caspase-9 Recruitment Active Caspase-9 Active Caspase-9 Pro-Caspase-9->Active Caspase-9 Activation Active Caspase-9->Pro-Caspase-3 Active Caspase-3 Active Caspase-3 Pro-Caspase-3->Active Caspase-3 Activation Cleavage of Cellular Substrates Cleavage of Cellular Substrates Active Caspase-3->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis Ac-VDVAD-CHO Ac-VDVAD-CHO Ac-VDVAD-CHO->Active Caspase-3 Inhibition

Caption: Overview of the caspase activation pathways.

The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of initiator Caspase-8.[15][16] The intrinsic pathway is triggered by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria and the activation of initiator Caspase-9.[15][16] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[15] Ac-VDVAD-CHO primarily targets the executioner Caspase-3.

V. References

  • Caspase Activation - AnyGenes. (n.d.). AnyGenes. Retrieved February 24, 2026, from [Link]

  • Caspase Cascade pathway. (n.d.). BioCarta. Retrieved February 24, 2026, from [Link]

  • Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Cellular Mechanisms Controlling Caspase Activation and Function - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Caspase activation cascades in apoptosis | Biochemical Society Transactions | Portland Press. (2008, January 22). Portland Press. Retrieved February 24, 2026, from [Link]

  • 2H65: Crystal structure of caspase-3 with inhibitor Ac-VDVAD-Cho - RCSB PDB. (2006, September 19). RCSB PDB. Retrieved February 24, 2026, from [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Abbkine. Retrieved February 24, 2026, from [Link]

  • Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - ACS Publications. (2022, January 5). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Effect of a competitive inhibitor for caspase-3/7, Ac-DEVD-CHO on the... - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Instructions for Using Caspase Substrates and Inhibitors - Bio-Rad. (n.d.). Bio-Rad. Retrieved February 24, 2026, from [Link]

  • Effect of the caspase inhibitors z-VAD.fmk or Ac-DEVD-CHO on cell death... - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC. (2022, January 5). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Caspase 3/7, 8 or 9 Assay with the NucleoCounter® - ChemoMetec. (n.d.). ChemoMetec. Retrieved February 24, 2026, from [Link]

  • Effects of Z-VaD-Ala-Asp-Fluoromethyl Ketone (Z-VAD-FMK) and Acetyl-Asp-Glu-Val-Asp-Aldehyde(Ac-DEVD-CHO) on Inflammation and Mucus Secretion in Mice Exposed to Cigarette Smoke - PMC. (2023, February 5). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Caspase Substrates and Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Cleaved caspases troubleshooting - ResearchGate. (2017, June 29). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Effects of z-DEVD-FMK and z-VAD-FMK on caspases. Caspase activities in... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Caspase Activation and Inhibition - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC. (2010, June 11). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • zVAD-fmk and DEVD-cho induced late mitosis arrest and apoptotic expressions - PubMed. (2000, February 15). PubMed. Retrieved February 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Targeting Caspase-2: A Comparative Guide to Chemical Inhibition (Ac-VDVAD-CHO) versus Genetic Silencing (siRNA)

Executive Summary Caspase-2 is an evolutionary anomaly—a hybrid initiator/executioner protease that anchors the PIDDosome complex. Despite its critical role in DNA damage response and metabolic stress, validating its act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Caspase-2 is an evolutionary anomaly—a hybrid initiator/executioner protease that anchors the PIDDosome complex. Despite its critical role in DNA damage response and metabolic stress, validating its activity remains one of the most challenging tasks in apoptosis research.

This guide addresses the "Specificity Trap." The canonical peptide sequence for Caspase-2 (VDVAD) exhibits significant cross-reactivity with Caspase-3 and Caspase-7. Consequently, relying solely on the chemical inhibitor Ac-VDVAD-CHO often yields false positives. This guide outlines a self-validating system that combines the speed of chemical inhibition with the absolute specificity of siRNA knockdown to rigorously define Caspase-2 function.

Part 1: Mechanism of Action & The Specificity Challenge

To validate Caspase-2, one must understand the distinct mechanisms of the tools available and where they fail.

Ac-VDVAD-CHO (Chemical Inhibition)[1][2][3]
  • Class: Reversible peptide aldehyde inhibitor.

  • Mechanism: The pentapeptide VDVAD (Val-Asp-Val-Ala-Asp) mimics the substrate cleavage site. The C-terminal aldehyde group (-CHO) forms a reversible hemiacetal adduct with the catalytic cysteine residue in the Caspase-2 active site.

  • The Flaw: While VDVAD is the preferred motif for Caspase-2, it is not exclusive. At concentrations

    
    , Ac-VDVAD-CHO competitively inhibits Caspase-3 (
    
    
    
    ) and Caspase-7. Since intracellular Caspase-3 abundance often dwarfs Caspase-2, "Caspase-2 specific" signals are frequently just suppressed Caspase-3 noise.
siRNA (Genetic Silencing)[4][5]
  • Class: RNA interference (RNAi).[1][2]

  • Mechanism: Double-stranded RNA is processed by Dicer and loaded into the RISC complex, which locates and degrades complimentary CASP2 mRNA.

  • The Advantage: Absolute target specificity. It removes the protein rather than just blocking the active site.

  • The Limitation: Temporal lag. It takes 24–48 hours to degrade mRNA and 48–72 hours to deplete the pre-existing protein pool.

Visualization: The Caspase-2 Signaling Pathway

The following diagram illustrates the PIDDosome activation platform and the intervention points for both VDVAD-CHO and siRNA.

Caspase2_Pathway GenotoxicStress Genotoxic Stress (DNA Damage) PIDD PIDD1 GenotoxicStress->PIDD Induction PIDDosome PIDDosome Complex (Activation Platform) PIDD->PIDDosome RAIDD RAIDD RAIDD->PIDDosome ProCasp2 Pro-Caspase-2 (Inactive Monomer) ProCasp2->PIDDosome Recruitment ActiveCasp2 Active Caspase-2 (Dimer) PIDDosome->ActiveCasp2 Dimerization Bid Bid (Full Length) ActiveCasp2->Bid Cleavage (VDVAD) tBid tBid Bid->tBid MOMP Mitochondrial Outer Membrane Permeabilization tBid->MOMP Casp3 Caspase-3 (Executioner) MOMP->Casp3 Cytochrome c Release siRNA siRNA (Degrades mRNA) siRNA->ProCasp2 Prevents Synthesis VDVAD Ac-VDVAD-CHO (Blocks Active Site) VDVAD->ActiveCasp2 Competitive Inhibition VDVAD->Casp3 Off-Target (High Conc.)

Caption: The PIDDosome-mediated activation of Caspase-2.[3][4][5][6][7] Note the off-target inhibition of Caspase-3 by Ac-VDVAD-CHO (dotted line).

Part 2: Comparative Performance Analysis

FeatureAc-VDVAD-CHO (Chemical)siRNA (Genetic)
Specificity Low to Moderate. Cross-reacts with Casp-3/7.High. Targets CASP2 mRNA sequence.[8]
Onset of Action Immediate. (Minutes).Delayed. (48–72 hours).
Reversibility Reversible. (Aldehyde group).Transient. (Lasts 3–5 days).
Primary Utility Acute inhibition; Confirming enzymatic dependency.Validating antibody/inhibitor specificity.[9]
Cost Low ($).Moderate (

).
Common Pitfall Using >10 µM inhibits executioner caspases.Incomplete protein depletion (Western Blot required).

Part 3: Experimental Protocols (Self-Validating System)

To generate data that withstands peer review, you cannot rely on one method.[9] You must use the Subtraction Validation Method : The true Caspase-2 signal is the activity sensitive to VDVAD minus the activity sensitive to DEVD (Casp-3 inhibitor), confirmed by siRNA.

Protocol A: Chemical Inhibition (Ac-VDVAD-CHO)

Objective: Establish acute dependence of apoptosis on VDVAD-cleaving proteases.

  • Preparation:

    • Reconstitute Ac-VDVAD-CHO in dry DMSO to 10 mM stock. Store at -20°C.

    • Critical Control: You must run a parallel well with Ac-DEVD-CHO (Caspase-3 inhibitor) to quantify background executioner activity.

  • Cell Treatment:

    • Seed cells (e.g., HeLa or U2OS) at 70% confluence.

    • Pre-incubation: Add Ac-VDVAD-CHO (Final conc: 10 µM ) 1 hour before inducing stress (e.g., Doxorubicin or Etoposide).

    • Note: Do not exceed 20 µM. At 50-100 µM, you are essentially inhibiting all caspases.

  • Lysis & Assay:

    • Lyse cells in Chaps-based buffer (50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT ).

    • Note: DTT is mandatory for caspase activity.

    • Add fluorogenic substrate (Ac-VDVAD-AFC) and measure kinetics.

Protocol B: siRNA Knockdown Validation

Objective: Prove that the "VDVAD-sensitive" signal disappears when Caspase-2 protein is absent.

  • Transfection (Time: T=0):

    • Use a validated siRNA sequence (e.g., targeting the pro-domain).

    • Transfect using Lipofectamine RNAiMAX or equivalent.

    • Controls: Scrambled siRNA (Non-targeting) is mandatory.

  • Timeline Optimization:

    • T=24h: Harvest RNA for qPCR (Verify mRNA loss).

    • T=48h to 72h: Harvest protein for Western Blot. Caspase-2 has a moderate half-life; 48h is often insufficient for full protein clearance.

  • The Validation Step (Western Blot):

    • Probe with Anti-Caspase-2 (e.g., Clone 11B4).

    • Success Criteria: >80% reduction in the ~48 kDa pro-caspase-2 band compared to Scramble.

Part 4: The Decision Matrix (Workflow)

How do you interpret the data when these tools disagree? Use this logic flow to determine if Caspase-2 is truly the driver.

Validation_Logic Start Observed Apoptosis / VDVADase Activity Step1 Apply Ac-VDVAD-CHO (10µM) Start->Step1 Decision1 Does VDVAD block signal? Step1->Decision1 Step2 Apply Ac-DEVD-CHO (10µM) Decision2 Does DEVD block signal? Step2->Decision2 Decision1->Step2 Yes Result1 Not Caspase-2 Mediated Decision1->Result1 No Result2 Likely Caspase-3 Artifact (Specificity Trap) Decision2->Result2 Yes (Strong Block) Step3 Perform siRNA Knockdown (Casp-2 vs Scramble) Decision2->Step3 No (or Weak Block) Decision3 Does siRNA abolish signal? Step3->Decision3 FinalTrue VALIDATED: True Caspase-2 Activity Decision3->FinalTrue Yes FinalFalse FALSE POSITIVE: Off-target VDVAD effect Decision3->FinalFalse No

Caption: Validation Workflow. Note that chemical inhibition alone is rarely sufficient; genetic confirmation (Step 3) is required to rule out false positives.

References

  • McEnery, K. et al. (2019). Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate.[6] Biochemical Journal. Link

    • Key Insight: Demonstrates the poor selectivity of VDVAD and proposes VDTTD as a superior altern
  • Tinel, A. & Tschopp, J. (2004).[4][5][10] The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress.[3][4][5] Science.[9] Link

    • Key Insight: Defines the molecular mechanism of Caspase-2 activ
  • Tu, S. et al. (2006). In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis. Nature Cell Biology. Link

    • Key Insight: Validates the use of biotin-VAD-fmk to trap active caspases, distinguishing initi
  • Promega Corporation. Caspase-Glo® 2 Assay Technical Manual.Link

    • Key Insight: Provides standard buffer compositions and cross-reactivity data for VDVAD substr
  • Santa Cruz Biotechnology. Caspase-2 siRNA (h) Validation Data.Link

    • Key Insight: Provides visual examples of Western Blot valid

Sources

Comparative

Ac-VDVAD-CHO vs. Ac-DEVD-CHO: Selectivity Profile &amp; Technical Guide

Executive Summary The Bottom Line: While Ac-DEVD-CHO is a highly potent and reasonably selective inhibitor of executioner caspases (Caspase-3/7), Ac-VDVAD-CHO —historically marketed as a Caspase-2 selective inhibitor—exh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: While Ac-DEVD-CHO is a highly potent and reasonably selective inhibitor of executioner caspases (Caspase-3/7), Ac-VDVAD-CHO —historically marketed as a Caspase-2 selective inhibitor—exhibits poor selectivity , showing significant cross-reactivity with Caspase-3.

  • Ac-DEVD-CHO: The gold standard for inhibiting Caspase-3 (Ki ~0.23 nM) and Caspase-7. It exhibits >1000-fold selectivity over Caspase-2 but can cross-react with Caspase-8 and -10 at high concentrations.

  • Ac-VDVAD-CHO: Designed to target Caspase-2 via the P5 residue requirement. However, experimental data confirms it inhibits Caspase-3 with nanomolar affinity (Ki ~6.5 nM), often making it indistinguishable from a Caspase-3 inhibitor in complex biological systems without rigorous controls.

Mechanistic Overview: Substrate Recognition

Caspase inhibitors mimic the substrate recognition motif of the enzyme. The specificity is dictated by the amino acid sequence N-terminal to the aspartate cleavage site (P1 position).

The Structural Basis of Selectivity
  • Caspase-3/7 (Executioners): Possess a classical S4 binding pocket that strongly prefers Asp (D) at the P4 position. The DEVD motif is optimized for this hydrophilic interaction.

  • Caspase-2 (Initiator): Unique among caspases, it requires a pentapeptide (5 residues) for efficient recognition.[1] It prefers a hydrophobic residue at P5. The VDVAD sequence attempts to exploit this P5 requirement (Valine) to gain selectivity.

InhibitorSequenceTarget DesignMechanism
Ac-DEVD-CHO Acetyl-Asp-Glu-Val-Asp-CHOCaspase-3, -7Reversible aldehyde; P4-Asp anchors in S4 pocket.
Ac-VDVAD-CHO Acetyl-Val-Asp-Val-Ala-Asp-CHOCaspase-2Reversible aldehyde; P5-Val interacts with unique S5 subsite.

Comparative Selectivity Profile

The following data aggregates inhibition constants (


) and IC50 values from seminal biochemical characterizations (e.g., Garcia-Calvo et al., Talanian et al.).
Table 1: Inhibition Constants ( ) in Nanomolar (nM)

Lower numbers indicate higher potency.

Target EnzymeAc-DEVD-CHO (

)
Ac-VDVAD-CHO (

)
Selectivity Analysis
Caspase-3 0.23 - 0.3 nM ~6.5 nM CRITICAL: VDVAD inhibits Casp-3 potently.
Caspase-7 1.6 nM~10 - 50 nMDEVD is ~10x more potent against Casp-7.
Caspase-2 > 1,700 nM~3.5 - 10 nM DEVD does not inhibit Casp-2; VDVAD does.
Caspase-8 ~0.9 nM> 100 nMDEVD has moderate cross-reactivity with Casp-8.
Caspase-9 ~60 nM> 500 nMDEVD is a weak inhibitor of Casp-9.
The "VDVAD Paradox"

While Ac-VDVAD-CHO is a potent Caspase-2 inhibitor, it fails the selectivity test because Caspase-3 also accommodates the VDVAD sequence.

  • Expert Insight: In a cell lysate containing both Caspase-2 and Caspase-3, adding Ac-VDVAD-CHO will inhibit both enzymes simultaneously. You cannot attribute a reduction in apoptosis solely to Caspase-2 inhibition when using this compound.

Visualization: Signaling & Assay Logic

Diagram 1: Caspase Cascade & Inhibitor Intervention points

This diagram illustrates where these inhibitors act within the apoptotic pathway and highlights the cross-reactivity risk.

CaspasePathways Stimulus Apoptotic Stimulus (DNA Damage/Stress) PIDDosome PIDDosome Complex (Caspase-2 Activation) Stimulus->PIDDosome Casp2 Active Caspase-2 PIDDosome->Casp2 Mito Mitochondrial MOMP Casp3 Active Caspase-3 Mito->Casp3 Cytochrome c -> Apaf-1 -> Casp-9 Casp2->Mito Bid Cleavage Substrates Apoptosis Substrates (PARP, ICAD) Casp3->Substrates VDVAD Ac-VDVAD-CHO VDVAD->Casp2 Potent Inhibition VDVAD->Casp3 OFF-TARGET (High Potency) DEVD Ac-DEVD-CHO DEVD->Casp2 No Inhibition (>1.7 µM) DEVD->Casp3 Primary Target

Caption: Ac-VDVAD-CHO effectively blocks Caspase-2 but exhibits significant off-target inhibition of Caspase-3 (dashed line), complicating data interpretation.

Experimental Protocols & Validation

Protocol: Fluorometric Selectivity Assay

To distinguish between Caspase-2 and Caspase-3 activity, you cannot rely on VDVAD alone. You must use a subtraction method or specific cell lines.

Materials:

  • Cell Lysate (treated with apoptotic inducer).[2]

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.

  • Substrates: Ac-VDVAD-AFC (Casp-2 pref) and Ac-DEVD-AMC (Casp-3 pref).

  • Inhibitors: Ac-VDVAD-CHO and Ac-DEVD-CHO.[3][]

Workflow:

  • Preparation: Aliquot lysate into 3 sets of wells.

    • Set A: Lysate + Buffer (Vehicle).

    • Set B: Lysate + Ac-DEVD-CHO (100 nM).

    • Set C: Lysate + Ac-VDVAD-CHO (100 nM).

  • Incubation: Pre-incubate inhibitors for 15 minutes at 37°C.

    • Note: Aldehyde inhibitors are reversible; pre-incubation ensures equilibrium binding.

  • Reaction: Add Ac-VDVAD-AFC substrate to all wells.

  • Read: Measure fluorescence (Ex: 400nm / Em: 505nm) kinetically for 60 mins.

Data Interpretation:

  • True Caspase-2 Activity: Activity remaining in Set B (DEVD-treated). Since DEVD blocks Casp-3 but not Casp-2, any VDVAD-cleavage activity here is likely Caspase-2.

  • Total VDVADase Activity: Activity in Set A . Usually dominated by Caspase-3.[5]

  • Validation: If Set B activity is near zero, your "Caspase-2 activity" was actually just Caspase-3 cross-reacting with the VDVAD substrate.

Diagram 2: Inhibitor Selection Decision Tree

InhibitorSelection Start Start: Select Inhibitor Q1 Targeting Caspase-3/7? Start->Q1 Q2 Targeting Caspase-2? Q1->Q2 No UseDEVD Use Ac-DEVD-CHO (Standard) Q1->UseDEVD Yes Q3 Is Caspase-3 present in the system? Q2->Q3 Yes UseVDVAD_Risk Use Ac-VDVAD-CHO with CAUTION Q3->UseVDVAD_Risk Yes (Wild Type Cells) UseVDVAD_Safe Use Ac-VDVAD-CHO (Safe) Q3->UseVDVAD_Safe No (Casp-3 -/- Cells) UseAlt Use Q-VD-OPh or Casp-2 siRNA UseVDVAD_Risk->UseAlt Better Specificity Required?

Caption: Decision matrix for selecting inhibitors. Note the high risk of using Ac-VDVAD-CHO in wild-type cells due to Caspase-3 interference.

References

  • Garcia-Calvo, M., et al. (1998).[6][7] "Inhibition of human caspases by peptide-based and macromolecular inhibitors."[7] Journal of Biological Chemistry.

  • Talanian, R. V., et al. (1997).[8] "Substrate specificities of caspase family proteases." Journal of Biological Chemistry.

  • McStay, G. P., et al. (2008).[9] "Overlapping cleavage motif selectivity of caspases: implications for analysis of apoptotic pathways." Cell Death & Differentiation.

  • Maillard, M. C., et al. (2011). "Exploiting differences in caspase-2 and -3 S2 subsites for selectivity." Bioorganic & Medicinal Chemistry.

  • Poreba, M., et al. (2013). "Caspase substrates and inhibitors." Cold Spring Harbor Perspectives in Biology.

Sources

Validation

Reversible vs irreversible Caspase-2 inhibitors Ac-VDVAD-CHO comparison

Executive Summary The Bottom Line: Ac-VDVAD-CHO is a high-affinity (Ki < 10 nM), reversible transition-state analog ideal for kinetic characterization and short-term mechanistic studies where equilibrium dynamics are req...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: Ac-VDVAD-CHO is a high-affinity (Ki < 10 nM), reversible transition-state analog ideal for kinetic characterization and short-term mechanistic studies where equilibrium dynamics are required. In contrast, irreversible counterparts (e.g., Z-VDVAD-fmk) are "suicide inhibitors" best suited for long-term phenotypic assays (e.g., apoptosis blockade) but suffer from higher non-specific toxicity and "off-target" alkylation.

Critical Warning: Neither inhibitor is perfectly selective for Caspase-2.[1] Both exhibit significant cross-reactivity with Caspase-3 and -7. Data generated with these molecules must be validated with genetic controls (siRNA/CRISPR) to claim Caspase-2 specificity.

Scientific Foundation: Mechanism of Action

To choose the correct tool, you must understand the chemical warhead. The peptide sequence (VDVAD) directs the molecule to the Caspase-2 active site, but the C-terminal "warhead" dictates the nature of the inhibition.

  • Ac-VDVAD-CHO (Aldehyde):

    • Mechanism: The aldehyde group acts as an electrophile, attacked by the catalytic Cysteine-320 (in Caspase-2) to form a hemiacetal .

    • Reversibility: This bond is thermodynamically unstable. In the presence of excess substrate or upon washout, the hemiacetal dissociates, regenerating the active enzyme.

    • Kinetics: Follows classical competitive inhibition (

      
      ).
      
  • Ac/Z-VDVAD-fmk (Fluoromethylketone):

    • Mechanism: The fluoromethylketone acts as a suicide substrate. The enzyme attacks the ketone, and the fluoride leaving group facilitates the formation of a stable, covalent thioether bond.[2]

    • Reversibility: None. The enzyme is permanently disabled.[2]

    • Kinetics: Follows second-order inactivation kinetics (

      
      ).
      
Visualizing the Interaction Logic

InhibitorMechanism Enzyme Active Caspase-2 (Cys-SH) Complex_Rev Hemiacetal Complex (Reversible) Enzyme->Complex_Rev + CHO Complex_Irr Thioether Adduct (Permanent) Enzyme->Complex_Irr + FMK CHO Ac-VDVAD-CHO (Aldehyde) CHO->Complex_Rev FMK Z-VDVAD-fmk (Fluoromethylketone) FMK->Complex_Irr ActiveAgain Regenerated Enzyme Complex_Rev->ActiveAgain Dilution/Washout

Figure 1: Mechanistic divergence between reversible (CHO) and irreversible (FMK) inhibitors. Note the "escape route" for CHO inhibitors via washout.

Performance Comparison Matrix
FeatureAc-VDVAD-CHO (Reversible)Z-VDVAD-fmk (Irreversible)
Primary Application Enzyme kinetics (

determination), crystallography, short-term signaling.
Apoptosis blockade, long-term cell survival assays (24-48h).
Binding Stability Transient (Equilibrium). Can be displaced by high substrate concentration.Permanent (Covalent). Cannot be displaced once bound.
Potency (

/

)
High Potency (

).
High Potency (Effective at 10-50 µM in cells).
Selectivity Risk High. Cross-reacts with Casp-3 (

).
High. At >50 µM, alkylates other cysteines and inhibits Cathepsins.
Cell Permeability Moderate (often requires higher loading conc.).Good (due to O-methyl ester modifications often added).
Toxicity Low to Moderate.High. Metabolism releases fluoroacetate (toxic to mitochondria).
Stability in Media Unstable. Oxidizes rapidly; half-life < 1-2 hours in culture.Stable. Suitable for overnight incubation.
Experimental Protocol: The "Pre-incubation" Standard

A common failure mode with Ac-VDVAD-CHO is treating it like an irreversible inhibitor. Because it competes with the substrate, you must allow equilibrium to be established before adding the substrate.

Protocol: Kinetic Assay with Ac-VDVAD-CHO

Objective: Determine specific inhibition of Caspase-2 activity in cell lysates.

  • Preparation:

    • Reconstitute Ac-VDVAD-CHO in dry DMSO to 10 mM (Stock).

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT (DTT is critical to keep the active site reduced).

  • The Pre-incubation Step (CRITICAL):

    • Mix Cell Lysate (Enzyme source) + Ac-VDVAD-CHO (Titrate 0.1 nM – 1 µM).

    • Do not add substrate yet.

    • Incubate at 37°C for 15–30 minutes .

    • Why? This allows the aldehyde to form the hemiacetal complex. If you add substrate simultaneously, the substrate will race the inhibitor to the active site, and you will underestimate the inhibitor's potency.

  • Substrate Initiation:

    • Add fluorogenic substrate (e.g., Ac-VDVAD-AMC) to a final concentration of 20-50 µM.

  • Measurement:

    • Read kinetics immediately (Ex 380nm / Em 460nm) for 30-60 minutes.

    • Validation: Activity should remain suppressed. If activity creeps up, the inhibitor may be oxidizing or dissociating.

Protocol: Cell Survival with Z-VDVAD-fmk

Objective: Block apoptosis in cultured cells.

  • Pre-treatment: Add Z-VDVAD-fmk (typically 20-50 µM) to culture media 1 hour before inducing apoptosis (e.g., with Etoposide or Vincristine).

  • Refresh: If the assay lasts >24 hours, add a "booster" dose (half concentration) at 24h, as the cell metabolizes the inhibitor.

  • Control: You must run a "Vehicle Control" (DMSO only) and, ideally, a "Non-Specific Cathepsin Control" (e.g., Z-FA-fmk) to rule out non-caspase toxicity.

Data Interpretation: The Selectivity Trap

Researchers often assume "VDVAD" means "Caspase-2 specific." This is false.

  • The Data: Structural studies show that Ac-VDVAD-CHO binds Caspase-3 with a

    
     nearly identical to Caspase-2 (approx 1-10 nM range for both) [1, 2].
    
  • The Consequence: If you use Ac-VDVAD-CHO at 1 µM, you are inhibiting Caspase-2, Caspase-3, and likely Caspase-7.

  • The Solution:

    • Titration: Use the inhibitor at the lowest effective dose (determined by

      
      ).
      
    • Genetic Proof: Always pair inhibitor data with a Caspase-2 knockdown (siRNA) or knockout (CRISPR). If the inhibitor has an effect in Casp2-/- cells, the effect is off-target.

Decision Logic for Inhibitor Selection

DecisionTree Start Start: Select Inhibitor Q1 Is the assay endpoint < 4 hours? Start->Q1 Q2 Do you need to wash out the inhibitor later? Q1->Q2 Yes Q3 Is the goal phenotypic (e.g. cell survival > 24h)? Q1->Q3 No Choice_CHO Use Ac-VDVAD-CHO (Reversible) Q2->Choice_CHO Yes (Kinetic/Pulse) Choice_FMK Use Z-VDVAD-fmk (Irreversible) Q2->Choice_FMK No (Lysis only) Q3->Choice_CHO No (Toxicity concern) Q3->Choice_FMK Yes Warning WARNING: Validate with siRNA/CRISPR Choice_CHO->Warning Choice_FMK->Warning

Figure 2: Strategic decision tree for selecting the appropriate Caspase-2 inhibitor.

References
  • Maillard, M. C., et al. (2011). Exploiting differences in caspase-2 and -3 S2 subsites for selectivity: structure-based design, solid-phase synthesis and in vitro activity of novel substrate-based caspase-2 inhibitors.[3] Bioorganic & Medicinal Chemistry, 19(19), 5833-5851.

  • Schweizer, A., et al. (2003). Structure-guided design of selective caspase-2 inhibitors. Biochemical Journal, 374, 463-472.

  • Talanian, R. V., et al. (1997). Substrate specificities of caspase family proteases.[4] Journal of Biological Chemistry, 272(15), 9677-9682.

  • Ekert, P. G., et al. (1999). Caspase inhibitors. Cell Death & Differentiation, 6, 1081–1086.

  • Berger, A. B., et al. (2006). Metabolic labeling of cleavable peptides for profiling proteases. Proceedings of the National Academy of Sciences, 103(34), 12674-12679. (Discusses FMK toxicity/specificity).

Sources

Comparative

Comparative Technical Guide: Ac-VDVAD-CHO Specificity Validation using Z-FA-FMK

Executive Summary Product Class: Cysteine Protease Inhibitors (Peptide-based) Primary Agent: Ac-VDVAD-CHO (Reversible Caspase-2 Inhibitor) Negative Control: Z-FA-FMK (Irreversible Cathepsin B/L Inhibitor) This guide deta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Cysteine Protease Inhibitors (Peptide-based) Primary Agent: Ac-VDVAD-CHO (Reversible Caspase-2 Inhibitor) Negative Control: Z-FA-FMK (Irreversible Cathepsin B/L Inhibitor)

This guide details the experimental validation of Caspase-2 specific signaling. Researchers often misuse broad-spectrum inhibitors; this protocol isolates Caspase-2 activity by contrasting it with Z-FA-FMK , a negative control that accounts for non-specific cysteine protease inhibition (specifically Cathepsins) and potential fluoromethylketone (FMK) associated toxicity, ensuring that observed apoptosis reduction is mechanistically linked to Caspase-2.

Mechanistic Foundation & Specificity Profile

To interpret data correctly, one must understand the structural divergence between the active agent and the control.

Structural Logic
  • Ac-VDVAD-CHO (Active): Contains the pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD), which is the optimal recognition motif for Caspase-2 . The C-terminal aldehyde (CHO) forms a reversible hemiacetal bond with the active site cysteine of the caspase.

  • Z-FA-FMK (Control): Contains Phenylalanine-Alanine (FA).[1] It lacks the critical Aspartic acid (Asp/D) at the P1 position required for caspase binding. Instead, it potently inhibits Cathepsins B and L .[2]

  • The Control Logic: If Z-FA-FMK inhibits your phenotype, the effect is likely driven by lysosomal cathepsins or non-specific alkylation, not Caspase-2.

Signaling Pathway Visualization

The following diagram illustrates the divergent targets of the two compounds within the apoptotic signaling network.

CaspaseVsCathepsin Inducer Apoptotic Stimulus (e.g., DNA Damage/Etoposide) Casp2 Caspase-2 (Initiator) Inducer->Casp2 Activation Cathepsins Cathepsins B/L (Lysosomal) Inducer->Cathepsins Lysosomal Leakage MOMP Mitochondrial Permeabilization Apoptosis Apoptosis / Cell Death MOMP->Apoptosis Casp2->MOMP Bid Cleavage Cathepsins->MOMP Non-Caspase Pathway VDVAD Ac-VDVAD-CHO (Inhibitor) VDVAD->Casp2 BLOCKS ZFA Z-FA-FMK (Negative Control) ZFA->Casp2 NO EFFECT ZFA->Cathepsins BLOCKS

Figure 1: Divergent inhibition targets. Ac-VDVAD-CHO targets the Caspase-2 axis, while Z-FA-FMK targets the Cathepsin axis, acting as a specificity control.

Comparative Technical Specifications

FeatureAc-VDVAD-CHO (Active)Z-FA-FMK (Negative Control)
Primary Target Caspase-2 (Ki ~ 3.5 nM)Cathepsin B, L (Ki ~ 1.5 µM)
Caspase Activity High Potency No Inhibition (at <100 µM)
Mechanism Reversible (Aldehyde)Irreversible (Methyl Ketone)
P1 Residue Aspartic Acid (Asp/D)Alanine (Ala/A)
Experimental Role Validates Casp-2 involvementRules out non-specific toxicity
Solubility DMSO (up to 10-20 mM)DMSO (up to 10-20 mM)

Experimental Protocols (Self-Validating Systems)

Protocol A: Cell-Based Apoptosis Inhibition

Objective: Determine if cell death is dependent on Caspase-2 activity.

Reagents:

  • Ac-VDVAD-CHO (Stock: 10 mM in DMSO)[2]

  • Z-FA-FMK (Stock: 10 mM in DMSO)[2][3][4]

  • Apoptosis Inducer (e.g., Etoposide or Cisplatin)

Workflow Diagram:

ProtocolWorkflow Start Cell Seeding (Wait 24h for adhesion) PreTreat Pre-Incubation (Inhibitor vs Control) Time: 1-2 Hours Start->PreTreat Induce Induction (Add Apoptotic Agent) PreTreat->Induce Do NOT Wash Cells Incubate Incubation (6 - 24 Hours) Induce->Incubate Measure Readout (Annexin V / Caspase-Glo) Incubate->Measure

Figure 2: Sequential treatment protocol. Pre-incubation is critical to allow inhibitor permeability before the apoptotic cascade begins.

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., HeLa, Jurkat) at

    
     cells/mL.
    
  • Pre-Incubation (CRITICAL):

    • Group A (Vehicle): Add DMSO only (0.1% final).

    • Group B (Active): Add Ac-VDVAD-CHO (Final conc: 10–50 µM).

    • Group C (Control): Add Z-FA-FMK (Same conc: 10–50 µM).

    • Note: Incubate for 1 hour at 37°C. This allows the inhibitor to penetrate the membrane and bind available proteases before activation.

  • Induction: Add the apoptotic stimulus (e.g., Etoposide) directly to the media containing the inhibitors. Do not wash.[4]

  • Incubation: Incubate for the standard time required for your specific inducer (typically 6–24 hours).

  • Analysis: Harvest cells and perform Flow Cytometry (Annexin V/PI) or Western Blot (Parp cleavage).

Data Interpretation Guide

Use this table to validate your results.

ObservationAc-VDVAD-CHO ResultZ-FA-FMK ResultConclusion
Scenario 1 (Valid) Inhibits Apoptosis No Effect Apoptosis is Caspase-2 dependent .
Scenario 2 (Off-Target) Inhibits ApoptosisInhibits ApoptosisApoptosis is likely driven by Cathepsins or general cysteine proteases, not Caspase-2.
Scenario 3 (Toxicity) Increases Cell DeathIncreases Cell DeathChemical toxicity from the peptide backbone or solvent (DMSO).
Scenario 4 (Inactive) No EffectNo EffectCaspase-2 is not involved, or inhibitor concentration is too low.

Troubleshooting & Optimization

Reversibility Warning (CHO vs. FMK)
  • Ac-VDVAD-CHO is a reversible inhibitor.[2] If your assay involves washing cells (e.g., changing media after induction), the inhibitor will diffuse out of the cell, and Caspase-2 activity may recover.

  • Z-FA-FMK is irreversible.[2][][6] It permanently disables Cathepsins.

  • Action: For long-term assays (>12 hours), supplement the media with 50% of the original Ac-VDVAD-CHO dose every 12 hours to maintain suppression.

Concentration Titration

While 20-50 µM is standard, high concentrations (>100 µM) of Ac-VDVAD-CHO can lose specificity and inhibit Caspase-3 (cross-reactivity).

  • Optimization: Run a dose-response curve (1, 10, 50, 100 µM).

  • Success Metric: The optimal dose is the lowest concentration of Ac-VDVAD-CHO that inhibits the phenotype while Z-FA-FMK remains inactive.

References

  • Lawrence, C. P., et al. (2003). "Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10." Molecular Cancer Therapeutics.[7] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Ac-VDVAD-CHO (trifluoroacetate salt) proper disposal procedures

To: Laboratory Personnel, Safety Officers, and Research Scientists From: Senior Application Scientist, Chemical Safety Division Subject: Comprehensive Disposal Protocol for Ac-VDVAD-CHO (Trifluoroacetate Salt) Executive...

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Personnel, Safety Officers, and Research Scientists From: Senior Application Scientist, Chemical Safety Division Subject: Comprehensive Disposal Protocol for Ac-VDVAD-CHO (Trifluoroacetate Salt)

Executive Summary

Ac-VDVAD-CHO (trifluoroacetate salt) is a potent, reversible inhibitor of Caspase-2 . While often classified as "Not Hazardous" under GHS due to a lack of comprehensive toxicity testing on this specific sequence, it must be treated as a bioactive hazardous substance . The presence of the aldehyde moiety (electrophilic warhead) and the trifluoroacetate counterion mandates strict segregation from general waste to prevent environmental contamination and unintended biological effects.

Immediate Action Directive:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with strong oxidizers or bleach (aldehyde reactivity).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Part 1: Chemical Profile & Hazard Assessment

To dispose of this compound safely, you must understand its chemical behavior in a waste stream.

Property Technical Detail Implication for Disposal
Chemical Name Ac-Val-Asp-Val-Ala-Asp-CHO (TFA Salt)Peptide sequence targets Caspase-2.
Functional Groups C-terminal Aldehyde (-CHO)Reactive Electrophile: Can form reversible covalent bonds with thiols/amines. Must be incinerated to destroy activity.
Counterion Trifluoroacetate (TFA)Acidic: Aqueous solutions may be slightly acidic. Do not mix with cyanides or sulfides (though risk is low, standard segregation applies).
Solubility Soluble in DMSO, DMF, WaterMobile: High potential for leaching if disposed of in landfills.
Bioactivity Caspase-2 Inhibitor (

in nM range)
Ecotoxicity Risk: Potential to disrupt apoptotic pathways in aquatic organisms.

Expert Insight: The "CHO" in the name denotes a peptide aldehyde. Unlike standard peptides, this molecule is designed to inhibit enzymes by reacting with the active site cysteine. In a waste drum, this reactivity persists. Therefore, chemical deactivation (bleach) is not recommended as a primary method because the reaction products can be unpredictable. Thermal destruction (incineration) is the only self-validating method to ensure the peptide sequence and the warhead are obliterated.

Part 2: Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize it at the bench level.

Solid Waste (Trace Contamination)
  • Items: Pipette tips, empty vials, weighing boats, gloves.

  • Protocol:

    • Do not wash empty vials. The rinsate creates unnecessary liquid hazardous waste.

    • Place all solids directly into a double-bagged hazardous waste drum or a rigid container labeled "Solid Debris - Toxic Organic."

    • Why? Prevents aerosolization of the lyophilized powder.

Liquid Waste (Stock Solutions)
  • Context: Unused stock solutions (usually 10-100 mM in DMSO).

  • Protocol:

    • Segregation: Segregate into "High BTU / Organic Waste" streams.

    • Compatibility: Compatible with other non-halogenated solvents (Methanol, Acetonitrile, Acetone).

    • Prohibited: Do NOT mix with strong acids or oxidizers (e.g., Nitric Acid, Chromic Acid) as aldehydes can oxidize exothermically.

Aqueous Waste (Experimental Buffers)
  • Context: Cell culture media or assay buffers containing diluted inhibitor (µM range).

  • Protocol:

    • Collect in a separate carboy labeled "Aqueous Waste - Bioactive Trace."

    • Check pH. If the buffer contains high concentrations of TFA salt, the pH may be low. Adjust to pH 6-9 if required by your facility's specific waste profile, but generally, leave as-is for the contractor.

Part 3: Step-by-Step Disposal Workflows

The following diagram illustrates the decision logic for disposing of Ac-VDVAD-CHO. This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) principles by characterizing the waste based on its solvent carrier.

DisposalWorkflow Start Waste Source: Ac-VDVAD-CHO Decision Determine Physical State Start->Decision Solid Solid Waste (Powder, Vials, Tips) Decision->Solid Dry/Debris Liquid Liquid Waste (Solutions) Decision->Liquid Solution SolidAction Double Bag in Solid Chem Waste Drum Solid->SolidAction LiquidDecision Solvent Base? Liquid->LiquidDecision Organic Organic Solvent (DMSO, DMF, EtOH) LiquidDecision->Organic >10% Organic Aqueous Aqueous Buffer (Media, PBS) LiquidDecision->Aqueous Mostly Water OrganicAction High BTU Organic Waste Stream Organic->OrganicAction No Oxidizers AqueousAction Aqueous Toxic Waste Carboy Aqueous->AqueousAction Do Not Drain Destruction FINAL DISPOSAL: High-Temp Incineration SolidAction->Destruction OrganicAction->Destruction AqueousAction->Destruction

Figure 1: Decision tree for the segregation and disposal of Ac-VDVAD-CHO waste streams. Note the convergence on incineration as the final destruction method.

Part 4: Regulatory Compliance & Documentation

Even if Ac-VDVAD-CHO is not explicitly listed on the EPA's P-list or U-list, you must characterize it based on Process Knowledge .

Labeling Requirements

Attach a hazardous waste tag to the container with the following details:

  • Contents: "Non-Regulated Chemical Waste: Ac-VDVAD-CHO (Peptide Aldehyde) in [Solvent Name]."

  • Hazards: Check "Toxic" and "Irritant" (due to TFA and bioactivity).

RCRA Waste Codes (US Context)
  • If in DMSO/Methanol: Likely D001 (Ignitable).

  • If Pure Substance: Not listed, but manage as "Unlisted Hazardous Waste."

  • If in Acidic Buffer (pH < 2): D002 (Corrosive).

Self-Validating Protocol: Before sealing any waste container, ask: Does this container have a vented cap?

  • Reasoning: Although Ac-VDVAD-CHO is stable, mixtures in waste drums can generate gas. Vented caps prevent over-pressurization.

References

  • Cayman Chemical . (2025).[2] Ac-DEVD-CHO (trifluoroacetate salt) Safety Data Sheet. Retrieved from (Note: Ac-DEVD-CHO is a structural analog used for hazard extrapolation).

  • AAT Bioquest . (2024).[3][4] Ac-VAD-CHO [Caspase Inhibitor II] Product Information. Retrieved from .[3]

  • National Institutes of Health (NIH) . (2020). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. PMC. Retrieved from .

  • Peptide24 . (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from .

  • Sigma-Aldrich . (2026). Safety Data Sheet: Trifluoroacetic acid sodium salt. Retrieved from .

Sources

© Copyright 2026 BenchChem. All Rights Reserved.